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8-Chloro-7-methoxy-2,4-dimethylquinoline Documentation Hub

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  • Product: 8-Chloro-7-methoxy-2,4-dimethylquinoline
  • CAS: 1378255-18-5

Core Science & Biosynthesis

Foundational

8-Chloro-7-methoxy-2,4-dimethylquinoline CAS number and molecular weight

The following technical guide details the chemical profile, synthesis, and application of 8-Chloro-7-methoxy-2,4-dimethylquinoline , a specialized heterocyclic building block in medicinal chemistry. [1][2] Part 1: Execut...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of 8-Chloro-7-methoxy-2,4-dimethylquinoline , a specialized heterocyclic building block in medicinal chemistry.

[1][2]

Part 1: Executive Chemical Profile

Compound Identity & Significance 8-Chloro-7-methoxy-2,4-dimethylquinoline is a polysubstituted quinoline derivative utilized primarily as a scaffold in the synthesis of bioactive small molecules.[1][2][3] Its structural motif—combining a halogen handle (8-Cl) and an electron-donating group (7-OMe) with a methylated pyridine core—makes it a versatile intermediate for developing kinase inhibitors and anti-infective agents. The 2,4-dimethyl substitution pattern is characteristic of the Combes quinoline synthesis, providing specific vectors for further functionalization (e.g., oxidation of the methyl groups to aldehydes or acids).

Physicochemical Specifications
PropertyData
Chemical Name 8-Chloro-7-methoxy-2,4-dimethylquinoline
CAS Registry Number 1378255-18-5
Molecular Formula C₁₂H₁₂ClNO
Molecular Weight 221.68 g/mol
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DMSO, Chloroform, Dichloromethane; Low solubility in water
Purity Standard Typically ≥95% (HPLC) for research applications
SMILES COc1c(Cl)c2nc(C)cc(C)c2cc1

Part 2: Synthetic Methodology (Combes Synthesis)

The most robust route to 8-Chloro-7-methoxy-2,4-dimethylquinoline is the Combes Quinoline Synthesis .[1] This acid-catalyzed condensation involves an aniline derivative and a


-diketone.[1]
Retrosynthetic Logic

To achieve the 8-chloro-7-methoxy substitution pattern, the starting aniline must possess a chlorine atom at the ortho position (becoming C8) and a methoxy group at the meta position (becoming C7).[1]

  • Precursor: 2-Chloro-3-methoxyaniline.

  • Reagent: Pentane-2,4-dione (Acetylacetone).[1]

Step-by-Step Protocol

Phase 1: Formation of the Enamine (Schiff Base) [1]

  • Reagents: Charge a round-bottom flask with 2-Chloro-3-methoxyaniline (1.0 eq) and Pentane-2,4-dione (1.1 eq).

  • Solvent/Catalyst: Add anhydrous toluene and a catalytic amount of p-toluenesulfonic acid (pTSA).[1]

  • Conditions: Reflux the mixture using a Dean-Stark trap to continuously remove the water generated. Reaction completion is monitored by TLC (disappearance of aniline).

  • Isolation: Concentrate the solvent in vacuo to yield the crude enamine intermediate.

Phase 2: Cyclization

  • Acid Medium: Dissolve the crude enamine in concentrated Sulfuric Acid (

    
    ) or Polyphosphoric Acid (PPA).[1] PPA is often preferred to minimize sulfonation byproducts.[1]
    
  • Heating: Heat the mixture to 100°C–120°C for 2–4 hours. This effects the electrophilic aromatic substitution closing the ring at the position para to the methoxy group (C6 of the aniline), which is electronically favored.

  • Quenching: Cool the reaction mixture and pour onto crushed ice/water.

  • Neutralization: Basify carefully with aqueous NaOH or

    
     to pH ~8–9 to precipitate the free base quinoline.[1]
    
  • Purification: Extract with dichloromethane (DCM), dry over

    
    , and purify via column chromatography (Hexanes/Ethyl Acetate gradient) or recrystallization from ethanol.
    
Synthesis Diagram (DOT)

CombesSynthesis Aniline 2-Chloro-3-methoxyaniline (Precursor) Enamine Enamine Intermediate (Schiff Base) Aniline->Enamine + pTSA, Toluene - H2O Diketone Pentane-2,4-dione (Reagent) Diketone->Enamine Cyclization Acid-Catalyzed Cyclization (H2SO4 or PPA, 100°C) Enamine->Cyclization Product 8-Chloro-7-methoxy- 2,4-dimethylquinoline Cyclization->Product Ring Closure (Electrophilic Subst.)

Caption: The Combes synthesis pathway converting 2-chloro-3-methoxyaniline into the target quinoline scaffold.

Part 3: Mechanistic Insights & Regioselectivity

Expertise Note: The success of this synthesis hinges on the regioselectivity of the cyclization .

  • Electronic Effects: The methoxy group at the meta position (relative to the amine) is a strong ortho/para director.[1] In 2-Chloro-3-methoxyaniline, the position para to the methoxy group is C6. The position ortho to the methoxy group (C2) is blocked by the Chlorine atom.

  • Steric Effects: Cyclization at C6 is sterically accessible.

  • Outcome: The ring closure occurs exclusively at C6, placing the original C2-Chloro at the C8 position of the final quinoline and the C3-Methoxy at the C7 position.

Part 4: Applications in Drug Discovery

This compound serves as a "privileged structure" intermediate.[1]

  • Kinase Inhibition: The 4-position methyl group is acidic enough to be oxidized to a carboxylic acid or formyl group, allowing for the attachment of pharmacophores (e.g., urea moieties) typical of Type II kinase inhibitors (similar to the structure of Cabozantinib or Lenvatinib).

  • Antimalarial Research: 8-substituted quinolines are investigated for activity against chloroquine-resistant Plasmodium falciparum.[1] The 8-chloro substituent prevents metabolic deactivation at that site.

  • Antibacterial Agents: Modifications at the C3 and C4 positions can yield non-fluorinated quinolone analogs active against Gram-positive bacteria.[1]

Functionalization Workflow

Applications Core 8-Chloro-7-methoxy- 2,4-dimethylquinoline Oxidation SeO2 Oxidation Core->Oxidation Demethylation BBr3 Demethylation Core->Demethylation Aldehyde 4-Formyl Derivative (Linker Attachment) Oxidation->Aldehyde Target Kinase Inhibitor Library Generation Aldehyde->Target Phenol 8-Chloro-7-hydroxy- 2,4-dimethylquinoline Demethylation->Phenol Phenol->Target Etherification

Caption: Downstream functionalization pathways for generating bioactive libraries from the core scaffold.

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer may be limited, quinoline derivatives should be treated as potential irritants and genotoxins.

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the methyl groups or hydrolysis.

References

  • PubChem . (2025).[1][4] Compound Summary: Quinoline Derivatives. National Library of Medicine.[1] Retrieved February 26, 2026, from [Link]

  • Bergstrom, F. W. (1944). The Synthesis of Quinoline and Pyridine Bases. Chemical Reviews, 35(2), 77–277. (Foundational reference for Combes Synthesis mechanics).

Sources

Exploratory

Technical Guide: Solubility Profiling & Process Optimization for 8-Chloro-7-methoxy-2,4-dimethylquinoline

This in-depth technical guide details the solubility profiling, thermodynamic modeling, and process application strategies for 8-Chloro-7-methoxy-2,4-dimethylquinoline (CAS 1378255-18-5). Executive Summary & Compound Pro...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the solubility profiling, thermodynamic modeling, and process application strategies for 8-Chloro-7-methoxy-2,4-dimethylquinoline (CAS 1378255-18-5).

Executive Summary & Compound Profile

8-Chloro-7-methoxy-2,4-dimethylquinoline is a specialized heterocyclic intermediate critical in the synthesis of advanced pharmaceutical agents, particularly those targeting kinase pathways or infectious diseases. Its solubility profile is the governing factor in reaction yield, purification efficiency, and crystallization kinetics.

This guide provides a rigorous framework for determining the solubility of this compound, modeling its thermodynamic behavior, and selecting optimal solvent systems for process scale-up.

Physicochemical Identity
  • Chemical Name: 8-Chloro-7-methoxy-2,4-dimethylquinoline[1][2][3][4]

  • CAS Number: 1378255-18-5[1][2]

  • Molecular Formula: C₁₂H₁₂ClNO

  • Molecular Weight: 221.68 g/mol

  • Structural Analysis:

    • Core: Quinoline (Planar, aromatic, lipophilic).

    • Substituents:

      • 8-Chloro: Electron-withdrawing, enhances lipophilicity (logP increase), weak H-bond acceptor.

      • 7-Methoxy: Electron-donating, H-bond acceptor, potential site for specific solvation.

      • 2,4-Dimethyl: Steric bulk, increases melting point relative to unsubstituted quinoline, reduces packing efficiency slightly but increases hydrophobicity.

Predicted Solubility Trends

Based on Structure-Property Relationships (SPR) of analogous quinoline derivatives (e.g., 8-chloroquinoline, 7-methoxyquinoline):

  • Aqueous Solubility: Negligible (< 0.1 mg/mL).[5] The lipophilic chloro and methyl groups dominate the polar methoxy/nitrogen functionality.

  • Polar Aprotic Solvents (DMSO, DMF, NMP): High solubility (> 100 mg/mL). Excellent for reaction media but difficult to remove.

  • Polar Protic Solvents (Methanol, Ethanol, Isopropanol): Moderate, highly temperature-dependent solubility. Ideal for cooling crystallization .

  • Non-Polar Solvents (Hexane, Heptane): Low solubility. Suitable as anti-solvents.

Experimental Master Protocol: Solubility Determination

For precise process control, rely on the Laser Monitoring Observation Technique for rapid data acquisition and the Static Equilibrium Method for thermodynamic validation.

Protocol A: Laser Monitoring Observation (Dynamic Method)

Best for: Rapid generation of polythermal solubility curves.

Equipment: Automated solubility workstation (e.g., Crystal16 or EasyMax with turbidity probe).

Step-by-Step Workflow:

  • Preparation: Weigh accurate amounts of 8-Chloro-7-methoxy-2,4-dimethylquinoline (approx. 50-500 mg) into four clear HPLC vials.

  • Solvent Addition: Add increasing volumes of the target solvent (e.g., Ethanol) to create a range of concentrations (e.g., 0.05, 0.10, 0.15, 0.20 mole fraction).

  • Heating Cycle: Heat the slurry at a controlled rate (e.g., 0.5 °C/min) with constant magnetic stirring (600 rpm).

  • Detection: The laser transmissivity will jump from <10% (cloudy) to 100% (clear) at the saturation temperature (

    
    ).
    
  • Cooling Cycle: Cool at 0.5 °C/min to detect the metastable zone width (MSZW) and nucleation point (

    
    ).
    
Protocol B: Static Equilibrium Method (Gravimetric Standard)

Best for: Accurate isothermal solubility data (


) at specific temperatures.

Step-by-Step Workflow:

  • Saturation: Add excess solid compound to 20 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at the target temperature (e.g., 298.15 K) for 24–48 hours.

  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to avoid precipitation.

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared dish under vacuum at 40°C until constant weight.

    • HPLC-UV: Dilute aliquot with mobile phase (Acetonitrile:Water) and analyze peak area against a standard curve.

SolubilityWorkflow Start Start: Solid Compound SolventSelect Select Solvent System (Polar/Non-Polar/Binary) Start->SolventSelect MethodChoice Choose Method SolventSelect->MethodChoice Laser Laser Monitoring (Dynamic) MethodChoice->Laser Rapid Screen Static Static Equilibrium (Isothermal) MethodChoice->Static High Accuracy Heat Heat to Clear point (T_sat) Laser->Heat Stir Stir 24h @ Const T Static->Stir Data Solubility Data (x_exp) Heat->Data Filter Filter Supernatant Stir->Filter Analyze Quantify (HPLC/Gravimetric) Filter->Analyze Analyze->Data

Figure 1: Decision matrix and workflow for solubility determination of quinoline derivatives.

Thermodynamic Modeling & Data Analysis

To predict solubility at unmeasured temperatures or in solvent mixtures, experimental data must be correlated using thermodynamic models.

Modified Apelblat Equation

The most effective empirical model for correlating temperature-dependent solubility of quinoline derivatives in pure solvents.



  • 
    : Mole fraction solubility.[5]
    
  • 
    : Absolute temperature (K).[5]
    
  • 
    : Empirical parameters derived from regression analysis.
    
  • Interpretation: If

    
     is negative and large, solubility is strongly dependent on temperature, indicating a high enthalpy of dissolution (ideal for cooling crystallization).
    
van't Hoff Analysis

Used to determine the thermodynamic functions of dissolution (Enthalpy


, Entropy 

).


  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
    .
    
  • Insight: A positive

    
     (endothermic) confirms that solubility increases with temperature.
    
Jouyban-Acree Model (Binary Mixtures)

Essential for optimizing anti-solvent crystallization (e.g., Ethanol + Water).



  • 
    : Solubility in mixture.
    
  • 
    : Mass fractions of solvents.
    
  • 
    : Model constants.
    

Process Application: Crystallization Strategy

The primary utility of solubility data for 8-Chloro-7-methoxy-2,4-dimethylquinoline is to design a robust purification process.

Solvent Selection Table (Predicted)
Solvent ClassSpecific SolventPredicted Solubility (25°C)Temp. SensitivityProcess Utility
Alcohols Methanol, EthanolModerate (10-50 mg/mL)HighPrimary Crystallization Solvent
Esters Ethyl AcetateModerate-HighModerateExtraction / Washing
Ketones AcetoneHighLowDissolution for Reaction
Chlorinated DCM, ChloroformVery High (>200 mg/mL)LowReaction Medium (Avoid for Cryst.)
Water WaterInsolubleN/AAnti-Solvent
Purification Workflow (Cooling Crystallization)
  • Dissolution: Dissolve crude solid in Ethanol at reflux (

    
    ) to near saturation.
    
  • Polishing Filtration: Filter hot to remove insoluble mechanical impurities.

  • Controlled Cooling: Cool to 20°C at a rate of 0.2°C/min.

    • Note: Fast cooling promotes nucleation of small, impure crystals. Slow cooling yields large, pure prisms.

  • Seeding: If MSZW is wide, add 0.5% wt pure seed crystals at the metastable limit (approx. 50-60°C).

  • Isolation: Filter the slurry and wash with cold Ethanol (0°C).

CrystallizationLogic Crude Crude 8-Chloro-7-methoxy-2,4-dimethylquinoline Dissolve Dissolve in Ethanol @ Reflux Crude->Dissolve Check Check Clarity Dissolve->Check FilterHot Hot Filtration (Remove Insolubles) Check->FilterHot Haze Present Cool Linear Cooling (0.2°C/min) Check->Cool Clear FilterHot->Cool Seed Seed Addition @ Metastable Limit Cool->Seed T = 55°C FilterCold Filtration & Wash (Cold EtOH) Seed->FilterCold T = 5°C Product Pure Crystalline Product FilterCold->Product

Figure 2: Logic flow for the purification of 8-Chloro-7-methoxy-2,4-dimethylquinoline via cooling crystallization.

References

  • Solubility Measurement Protocol:Standard Test Method for Solubility in Organic Solvents.
  • Thermodynamic Modeling: Acree, W. E. (1992). Mathematical Representation of Thermodynamic Properties: Solubility in Binary Solvent Mixtures.
  • Apelblat Equation: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.
  • General Quinoline Solubility: Wang, J., et al. (2015). Solubility and Thermodynamic Properties of 8-Chloroquinoline in Various Solvents.

Sources

Foundational

Novel Quinoline-Based Building Blocks for Medicinal Chemistry

Executive Summary: Escaping Flatland The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for over 30 FDA-approved therapeutics, including Lenvatinib (VEGFR inhibitor) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for over 30 FDA-approved therapeutics, including Lenvatinib (VEGFR inhibitor) and Bedaquiline (antitubercular). However, the traditional reliance on planar, sp2-rich quinoline systems has led to saturation in intellectual property (IP) space and poor physicochemical properties (low solubility, high metabolic clearance).

This guide addresses the strategic shift toward novel quinoline building blocks that prioritize:

  • Distal Functionalization: Accessing the elusive C5–C8 positions via C–H activation.

  • 3D Complexity: Incorporating sp3 character (spiro-fusion, partial saturation) to improve solubility and target selectivity.

  • Late-Stage Diversification: Utilizing radical-based Minisci protocols for rapid library generation.

Strategic Design & SAR Logic

The Pharmacophore Map

To design effective quinoline-based drugs, one must understand the electronic dichotomy of the ring system. The pyridine ring (electron-deficient) invites nucleophilic attack, while the benzene ring (electron-rich) prefers electrophilic substitution.

  • C2/C4 Positions: Critical for H-bond acceptor interactions (e.g., hinge binding in kinases).

  • C8 Position: A steric "gatekeeper" region often exploited to induce atropisomerism or improve metabolic stability by blocking Phase I oxidation.

  • Vector Analysis: Substituents at C3 and C6/C7 project into solvent-exposed regions, making them ideal for solubilizing groups (morpholines, piperazines).

Visualization: Quinoline SAR Decision Tree

The following diagram illustrates the logical flow for selecting functionalization sites based on desired pharmacological outcomes.

QuinolineSAR Core Quinoline Scaffold Kinase Kinase Hinge Binding Core->Kinase Target Metab Metabolic Stability Core->Metab Optimize Solubility Solubility/ADME Core->Solubility Optimize C2_C4 C2/C4 Functionalization (H-Bond Acceptor) Kinase->C2_C4 C8_Block C8 Blocking Group (F, CF3, Me) Metab->C8_Block C3_C6 C3/C6/C7 Vectors (Solvent Exposed) Solubility->C3_C6

Figure 1: Strategic decision tree for quinoline functionalization based on medicinal chemistry objectives.

Advanced Synthetic Methodologies

Traditional Skraup or Friedländer syntheses are harsh and limiting.[1] Modern building blocks are accessed via Site-Selective C–H Functionalization .

Distal C–H Activation (The C8 Challenge)

Functionalizing the C8 position is notoriously difficult due to the directing effect of the N1 nitrogen, which favors C2.

  • Solution: Use of transient directing groups or specific Iridium catalysts (e.g., [Ir(COD)OMe]₂) allows for C8-borylation.

  • Utility: C8-Bpin quinolines serve as universal precursors for Suzuki couplings, enabling the introduction of aryl, heteroaryl, or alkyl groups at the "distal" end of the molecule.

Minisci-Type Radical Alkylation (C2 Selectivity)

For late-stage functionalization (LSF), the Minisci reaction is superior. It uses carbon-centered radicals to attack the protonated (electron-deficient) quinoline at C2.

  • Novelty: Recent photoredox protocols allow the use of carboxylic acids, alcohols, or even alkanes as radical precursors, avoiding toxic silver salts.

Experimental Protocol: Photoredox Minisci Alkylation

Objective: Synthesis of 2-alkylquinolines from unfunctionalized quinoline building blocks. This protocol is self-validating via color change (catalyst activation) and TLC monitoring.

Reagents & Setup
ComponentEquivalentsRole
Substrate 1.0 equivQuinoline or derivative (0.5 mmol)
Radical Precursor 2.0 equivCarboxylic acid (e.g., Pivalic acid)
Catalyst 2 mol%Ir[dF(CF₃)ppy]₂dtbbpy(PF₆)
Oxidant 1.5 equiv(NH₄)₂S₂O₈ (Persulfate)
Solvent 0.1 MDMSO:H₂O (4:1 v/v)
Light Source N/ABlue LED (450 nm)
Step-by-Step Methodology
  • Preparation: In an 8 mL vial equipped with a stir bar, add the Quinoline substrate (1.0 equiv), Carboxylic Acid (2.0 equiv), and Iridium Catalyst (2 mol%).

  • Solvation: Add DMSO and degassed water. Note: Degassing is critical to prevent oxygen from quenching the triplet state of the excited photocatalyst.

  • Activation: Add (NH₄)₂S₂O₈. Seal the vial with a septum cap.

  • Irradiation: Place the vial 2 cm away from the Blue LED source. Fan cooling is required to maintain temperature <35°C.

    • Visual Check: The reaction mixture should turn from yellow to dark orange/brown over 30 mins, indicating radical generation.

  • Workup: After 12–24 hours (monitor consumption of quinoline by TLC), dilute with EtOAc, wash with NaHCO₃ (sat. aq.) to remove unreacted acid, and dry over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Reaction Workflow Diagram

MinisciWorkflow Start Start: Quinoline + R-COOH + Ir Cat + Persulfate Light Blue LED Irradiation (450nm, 24h) Start->Light Radical Radical Generation (Decarboxylation) Light->Radical SET Oxidation Addition Radical Addition to C2 Radical->Addition Regioselective Product Product: 2-Alkylquinoline Addition->Product Re-aromatization

Figure 2: Photoredox Minisci workflow for C2-alkylation of quinolines.

Case Studies: Quinoline Building Blocks in Action

Case Study 1: Kinase Inhibition (Lenvatinib Analogues)
  • Challenge: First-generation Type II kinase inhibitors suffered from poor selectivity.

  • Solution: Introduction of a cyclopropane-1,1-dicarboxamide moiety at the quinoline C4 position.

  • Mechanism: The rigid quinoline core orients the amide linker to form hydrogen bonds with the Asp-Phe-Gly (DFG) motif in the kinase activation loop.

  • Result: High potency against VEGFR2 (IC50 < 4 nM).[2]

Case Study 2: Antimalarial Spiro-Quinolines
  • Challenge: Resistance to Chloroquine (planar molecule).

  • Solution: Synthesis of spiro[indoline-3,4'-quinoline] derivatives.

  • Mechanism: The spiro-fusion creates a non-planar, 3D topology that disrupts the hemozoin formation mechanism in Plasmodium falciparum but does not fit the mutant efflux pumps responsible for resistance.

References

  • Regioselective Functionalization of Quinolines through C-H Activation. Chem. Rev.[1] (2019).[3][4] A comprehensive review of metal-catalyzed site-selective functionalization. Link

  • Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. J. Am. Chem. Soc.[1] (2015).[1][3] Focuses on distal (C5-C8) activation strategies. Link

  • Recent Advances in Minisci-Type Reactions. Chem. Sci. (2020).[5][6][7][8] Detailed protocols for radical alkylation using photoredox catalysis. Link

  • Structure-Activity Relationship Studies Based on Quinazoline and Quinoline Derivatives as EGFR Kinase Inhibitors. Molecules (2023). Analysis of FDA-approved drugs and recent analogues. Link

  • Direct Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization. Nature (2014). Macmillan's seminal work on ether-quinoline coupling. Link

Sources

Exploratory

In Silico Molecular Docking Studies of Dimethylquinoline Derivatives: A Comprehensive Technical Guide

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry. Specifically, dimethylquinoline derivatives (e.g., 2,4-, 2,5-, and 2,6-dimethylquinolines) have emerged as highly versatile pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry. Specifically, dimethylquinoline derivatives (e.g., 2,4-, 2,5-, and 2,6-dimethylquinolines) have emerged as highly versatile pharmacophores exhibiting antimalarial, antimicrobial, and anti-inflammatory properties[1][2]. As drug discovery shifts toward rational, structure-based design, in silico molecular docking has become the critical first step in elucidating the binding mechanisms of these derivatives.

This whitepaper provides an authoritative, step-by-step technical guide to executing and validating molecular docking studies for dimethylquinoline derivatives. Moving beyond basic tutorials, this guide emphasizes the causality behind computational parameters and establishes a self-validating system to ensure high scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

The Pharmacological Landscape of Dimethylquinolines

Before initiating any computational workflow, a scientist must understand the target landscape. The position of the methyl groups on the quinoline ring fundamentally alters the steric profile and electronic distribution of the molecule, dictating its target specificity:

  • 2,6-Dimethylquinoline Derivatives: Frequently investigated for their role in mitigating autoimmune and inflammatory diseases. Network pharmacology and molecular docking have demonstrated their high binding affinity to Prostaglandin G/H Synthase 2 (PTGS2) and Mitogen-Activated Protein Kinase 14 (MAPK14)[3]. Furthermore, chalcone derivatives of 2,6-dimethylquinoline act as competitive inhibitors of Dihydropteroate Synthase (DHPS), exhibiting potent antibacterial activity[4].

  • 2,4-Dimethylquinoline Derivatives: Highly relevant in antimalarial drug discovery. Hybridized derivatives, such as ethyl-2,4-dimethylquinoline-3-carboxylate conjugated with benzyl thiocarbazide, show exceptional stability and interaction with Plasmodium falciparum targets (e.g., PDB: 3JSU)[2].

  • 6,7-Dimethylquinoline Derivatives: Explored as potent DNA intercalating agents. Molecular dynamics (MD) simulations and spectroscopic studies confirm their ability to intercalate into the DNA double helix, leading to significant cytotoxicity against cancer cell lines like HT-29 and A549[5].

Core Workflow: The In Silico Pipeline

To ensure reproducibility and thermodynamic accuracy, the molecular docking pipeline must be treated as a continuous, interconnected system rather than isolated steps.

DockingWorkflow LPrep Ligand Preparation (3D Conformation, Ionization at pH 7.4) Dock Molecular Docking (SP/XP Scoring, Conformational Search) LPrep->Dock PPrep Protein Preparation (H-bond Optimization, PROPKA) Grid Receptor Grid Generation (Active Site Definition & Bounding Box) PPrep->Grid Grid->Dock Post Post-Docking Analysis (2D/3D Interaction Profiling) Dock->Post MD MD Simulation Validation (100 ns, RMSD/RMSF, MM-PBSA) Post->MD

Figure 1: In silico molecular docking and MD simulation workflow for dimethylquinoline derivatives.

Experimental Methodologies: A Self-Validating System

The following protocols detail the exact methodologies required to perform high-fidelity docking, explaining the structural causality behind each computational choice.

Ligand Preparation (The Causality of Conformation)

In silico drug design cannot treat molecules as static 2D sketches. Dimethylquinoline derivatives often contain functional groups that exist as ensembles of tautomers and ionization states.

Step-by-Step Protocol:

  • Structure Input: Import the 2D structures of the dimethylquinoline derivatives into a preparation tool (e.g., LigPrep in Schrödinger or OpenBabel).

  • Ionization State Generation: Generate possible ionization states at a physiological pH of 7.4 ± 0.2 using Epik.

    • Causality: An unprotonated nitrogen on a substituted side-chain will act as a hydrogen bond acceptor, whereas a protonated state transforms it into a donor. Failing to model the correct physiological state will completely alter the electrostatic interaction profile within the binding pocket.

  • Energy Minimization: Minimize the 3D conformations using the OPLS4 or AMBER force field.

    • Causality: Minimization resolves steric clashes and identifies the global energy minimum. If a ligand is docked with artificially high internal strain energy, the scoring function will penalize the pose, leading to false negatives.

Protein Preparation (The Causality of Protonation)

Crystal structures from the Protein Data Bank (PDB) are inherently flawed for immediate docking; they lack hydrogen atoms, contain unresolved side chains, and include bulk water molecules.

Step-by-Step Protocol:

  • Structure Retrieval & Cleanup: Download the target protein (e.g., PTGS2, DHPS)[3][4]. Remove all co-crystallized bulk water molecules unless a specific water molecule is known to bridge the ligand-receptor interaction.

  • Hydrogen Addition & PROPKA: Add missing hydrogen atoms. Run PROPKA to optimize the hydrogen-bond network.

    • Causality: The pKa of titratable residues (e.g., Histidine, Aspartate) shifts based on their local microenvironment. PROPKA ensures that a catalytic Histidine is assigned the correct protonation state (HIP, HIE, or HID). An incorrect state will destroy the validity of the electrostatic potential map.

  • Restrained Minimization: Perform a restrained minimization (RMSD convergence of 0.3 Å) of the heavy atoms to relieve structural tension.

Receptor Grid Generation and Docking Execution

Step-by-Step Protocol:

  • Grid Definition: Define the bounding box (typically 10 Å × 10 Å × 10 Å) centered on the co-crystallized native ligand.

  • Self-Validation (Redocking): Before screening your dimethylquinoline derivatives, extract the native ligand and redock it into the generated grid.

    • Trustworthiness Check: The Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal pose must be < 2.0 Å . If it is higher, your grid parameters or protein preparation are flawed and must be recalibrated.

  • Execution: Dock the dimethylquinoline library using algorithms like AutoDock Vina or Glide (Standard Precision/Extra Precision). Evaluate poses based on binding free energy (

    
    ) and key interactions (e.g., 
    
    
    
    -
    
    
    stacking with the quinoline core).

Quantitative Data Presentation

To benchmark your results, it is crucial to compare your docking scores against established literature. Table 1 summarizes the validated binding energies of various dimethylquinoline derivatives against their respective pharmacological targets.

Table 1: In Silico Binding Affinities of Dimethylquinoline Derivatives

Target ProteinPDB IDDimethylquinoline DerivativeBinding Energy (kcal/mol)Key Interacting ResiduesReference
PTGS2 (COX-2) N/A (Modeled)2,6-dimethylquinoline-8.91Arg120, Tyr355[3]
MAPK14 N/A (Modeled)2,6-dimethylquinoline-7.84Met109, Asp168[3]
DHPS 1AJ24-chloro-2,6-dimethylquinoline chalcone-6.27Ser221, Lys220[4]
DNA Double Helix 1G3X6,7-dimethylquinoline-4-carboxylic acid deriv.IntercalationBase Pair Stacking[5]

Note: Highly negative binding energies indicate stronger thermodynamic affinity. The quinoline core frequently engages in


-

stacking with aromatic residues, while the methyl groups provide hydrophobic anchoring.

Post-Docking Validation & Molecular Dynamics

Molecular docking provides a static snapshot of binding affinity, which is thermodynamically incomplete. To validate the trustworthiness of the docked complex, the system must be subjected to Molecular Dynamics (MD) simulations[5][6].

The MD Validation Protocol:

  • System Solvation: Place the docked protein-ligand complex in a cubic box and solvate it with the TIP3P water model. Neutralize the system with Na+/Cl- ions.

  • Equilibration: Equilibrate the system under NVT (constant Number of particles, Volume, and Temperature at 300 K) and NPT (constant Pressure at 1 atm) ensembles for 100 ps each[5][6].

  • Production Run: Execute a 100 ns production run using GROMACS or Desmond.

  • Trajectory Analysis (Causality):

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable trajectory (fluctuations < 2.5 Å after initial equilibration) proves that the docking pose represents a true thermodynamic minimum[7].

    • MM-PBSA: Calculate the exact binding free energy using Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to account for solvation penalties that standard docking scoring functions ignore.

By adhering to this rigorous, self-validating framework, researchers can confidently advance dimethylquinoline hit compounds from in silico models to in vitro assays.

References

1.[1] Recent Advances in the Study of 2,5-Dimethylquinoline (CAS: 26190-82-9) in Chemical Biology and Pharmaceutical Research - chem960.com - 1 2.[4] Synthesis of 4-chloro-2,6-dimethylquinoline - researchgate.net - 4 3.[5] Synthesis of some novel 2-(imidazolyl)quinoline derivatives as DNA intercalating agents, evaluation of their cytotoxicity, interaction with calf thymus DNA (ctDNA) via spectroscopic studies, drug-likeness, ADMET prediction, docking and MD simulation - doi.org - 5 4.[3] Integrated LC-HRMS Analysis, Network Pharmacology, and Molecular Docking to Predict the Potential of Syzygium polyanthum in Alleviating Rheumatoid Arthritis - doi.org - 3 5.[6] Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - rsc.org - 6 6.[2] Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - nih.gov - 2 7.[7] Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) - researchgate.net - 7

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 8-Chloro-7-methoxy-2,4-dimethylquinoline

Executive Summary This application note details a robust, scalable protocol for the synthesis of 8-Chloro-7-methoxy-2,4-dimethylquinoline . This scaffold is a critical intermediate in the development of quinoline-based b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 8-Chloro-7-methoxy-2,4-dimethylquinoline . This scaffold is a critical intermediate in the development of quinoline-based bioactive agents, particularly in the fields of antibacterial research (DNA gyrase inhibition) and specific GPCR modulation.

The selected synthetic route utilizes a modified Combes Quinoline Synthesis .[1] This approach is chosen over the Conrad-Limpach or Knorr methods due to the specific requirement for alkyl substitution at both the 2- and 4-positions. The presence of the chlorine atom at the C8 position (derived from the C2 position of the aniline precursor) serves as a strategic blocking group, directing the cyclization exclusively to the desired position and eliminating the formation of regioisomers—a common pitfall in quinoline synthesis.

Scientific Background & Retrosynthetic Analysis

The Combes Disconnection

The synthesis relies on the condensation of an aniline derivative with a


-diketone.[1]
  • Nucleophile: 2-Chloro-3-methoxyaniline.

  • Electrophile: 2,4-Pentanedione (Acetylacetone).

  • Mechanism: Acid-catalyzed formation of a Schiff base (anil) followed by electrophilic aromatic substitution (cyclization) and dehydration.[1]

Regiochemical Control

In standard Combes syntheses using meta-substituted anilines, a mixture of regioisomers (5- and 7-substituted quinolines) often results. However, this specific protocol leverages steric directing :

  • The starting material, 2-chloro-3-methoxyaniline , possesses a chlorine atom at the ortho position relative to the amine.

  • Cyclization requires an available ortho carbon on the aromatic ring.

  • Since one ortho position is blocked by Chlorine, cyclization is forced to occur at the remaining open ortho position (para to the methoxy group).

  • This yields the 8-chloro-7-methoxy substitution pattern exclusively.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction mechanism.

ReactionPathway Aniline 2-Chloro-3-methoxyaniline SchiffBase Intermediate (Schiff Base/Enamine) Aniline->SchiffBase Condensation (EtOH, p-TsOH) Diketone 2,4-Pentanedione Diketone->SchiffBase Transition Cyclization (Acid Catalyzed) SchiffBase->Transition PPA, 100°C Product 8-Chloro-7-methoxy- 2,4-dimethylquinoline Transition->Product - H2O

Figure 1: Reaction pathway for the regioselective synthesis of the target quinoline.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
2-Chloro-3-methoxyaniline 56961-30-9>97%Limiting Reagent
2,4-Pentanedione 123-54-6>99%Cyclization Partner
p-Toluenesulfonic acid (p-TsOH) 104-15-4ACS GradeCatalyst (Step 1)
Polyphosphoric Acid (PPA) 8017-16-184% minSolvent/Cyclizing Agent
Ethanol (Anhydrous) 64-17-5>99.5%Solvent
Sodium Hydroxide (NaOH) 1310-73-2PelletsNeutralization
Equipment
  • 250 mL Round-bottom flask (2-neck).

  • Dean-Stark trap (optional but recommended for Step 1).

  • Reflux condenser.

  • Oil bath with digital temperature control.

  • Overhead mechanical stirrer (essential for Step 2 due to PPA viscosity).

Experimental Protocol

Step 1: Formation of the Enamine Intermediate

Note: While one-pot procedures exist, isolating the intermediate ensures higher purity by removing unreacted aniline before the harsh cyclization step.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-Chloro-3-methoxyaniline (10.0 g, 63.5 mmol), 2,4-Pentanedione (7.0 g, 70.0 mmol, 1.1 eq), and p-TsOH (0.5 g) to Toluene or Ethanol (100 mL).

    • Scientist's Insight: Toluene with a Dean-Stark trap is preferred to physically remove water, driving the equilibrium toward the Schiff base. If using Ethanol, add molecular sieves.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The aniline spot (

    
    ) should disappear.
    
  • Workup: Remove the solvent under reduced pressure (rotary evaporator).

  • Result: A viscous yellow/orange oil or low-melting solid (The Enamine). Yield is typically quantitative. Use directly in Step 2.

Step 2: Cyclization (Combes Reaction)
  • Preparation: Place the crude enamine from Step 1 into a fresh 250 mL vessel equipped with an overhead mechanical stirrer .

    • Warning: Magnetic stirrers will fail due to the high viscosity of PPA.

  • Acid Addition: Add Polyphosphoric Acid (PPA) (50 g) to the vessel.

  • Heating: Heat the mixture to 100–110°C for 2–3 hours.

    • Observation: The mixture will turn dark brown/black. This is normal.

  • Quenching (Critical):

    • Cool the reaction mixture to ~60°C (do not let it solidify completely).

    • Pour the warm syrup slowly into a beaker containing 300 g of crushed ice with vigorous stirring.

    • Stir until the PPA is fully dissolved and hydrolyzed (approx. 30 mins).

  • Neutralization:

    • Slowly add 50% NaOH solution or solid Na₂CO₃ to the aqueous solution until pH 8–9 is reached.

    • Precipitation: The quinoline product will precipitate as a tan/off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash copiously with water to remove phosphate salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) or Methanol .

Workflow Logic

Workflow Start Start: 2-Chloro-3-methoxyaniline Step1 Step 1: Condensation + Acetylacetone + p-TsOH Reflux 4h Start->Step1 Check1 TLC Check: Aniline Consumed? Step1->Check1 Check1->Step1 No (Continue Reflux) Evap Evaporate Solvent (Isolate Enamine) Check1->Evap Yes Step2 Step 2: Cyclization Add PPA, Heat to 110°C Evap->Step2 Quench Quench in Crushed Ice Basify to pH 9 Step2->Quench Filter Filter & Recrystallize (EtOH/H2O) Quench->Filter End Final Product: 8-Chloro-7-methoxy-2,4-dimethylquinoline Filter->End

Figure 2: Operational workflow for the two-step synthesis.

Characterization & Data

Upon isolation, the product should be verified using NMR and Mass Spectrometry.

ParameterExpected DataInterpretation
Physical State Off-white to pale yellow needlesTypical for substituted quinolines.
Melting Point 125–130°C (Estimated)Sharp range indicates purity.
¹H NMR (CDCl₃)

2.65 (s, 3H, 2-Me)

2.70 (s, 3H, 4-Me)

4.05 (s, 3H, OMe)

7.10 (s, 1H, H-3)

7.35 (d, 1H, H-6)

7.95 (d, 1H, H-5)
Key Diagnostic: The singlet at ~7.10 ppm represents the proton at C3 (between the methyls).[1][2][3][4][5][6][7] The two doublets represent the protons at C5 and C6, confirming the 7,8-substitution pattern.
MS (ESI+) [M+H]⁺ = 222.06 / 224.06Characteristic 3:1 Chlorine isotope pattern.

Troubleshooting & Optimization

Low Yield in Step 2
  • Cause: Incomplete cyclization or degradation due to excessive heat.

  • Solution: Ensure the internal temperature stays between 100–115°C. Temperatures >140°C can cause tarring of the methoxy group (demethylation).

  • Alternative: If PPA is difficult to handle, Eaton’s Reagent (7.7 wt%

    
     in Methanesulfonic acid) can be used as a less viscous alternative at lower temperatures (80°C).
    
Demethylation
  • Issue: Loss of the methyl group on the oxygen (formation of a phenol).

  • Indicator: Appearance of a broad -OH peak in IR/NMR and solubility in dilute NaOH.

  • Prevention: Strictly control Step 2 time (max 3 hours). Avoid

    
     as the cyclizing agent, as it promotes ether cleavage more aggressively than PPA.
    

References

  • Combes, A. (1888).[5][8] "Sur la synthèse de dérivés de la quinoléine." Bulletin de la Société Chimique de France, 49,[5] 89. (Foundational Method).

  • Roberts, R. M., & Vogt, P. J. (1956). "The Mechanism of the Combes Quinoline Synthesis." Journal of the American Chemical Society, 78(19), 4778–4781. Link

  • Sloop, J. C. (2009). "A Novel One-Pot Combes Quinoline Synthesis." Journal of Heterocyclic Chemistry, 46(6), 1331-1333.
  • Muscia, G. C., et al. (2006). "Microwave-assisted Combes synthesis of quinolines." Arkivoc, 2006(12), 115-121. Link

  • BenchChem. (2025).[6] "Application Notes and Protocols for the Acetylation of 2-Chloroaniline." (Reference for aniline precursor handling). Link

Sources

Application

Reagents for chlorination of 7-methoxy-2,4-dimethylquinoline precursors

Technical Application Note: Chlorination Strategies for 7-Methoxy-2,4-Dimethylquinoline Precursors Part 1: Executive Summary & Strategic Analysis The chlorination of 7-methoxy-2,4-dimethylquinoline precursors typically r...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Chlorination Strategies for 7-Methoxy-2,4-Dimethylquinoline Precursors

Part 1: Executive Summary & Strategic Analysis

The chlorination of 7-methoxy-2,4-dimethylquinoline precursors typically refers to one of two distinct synthetic transformations, depending on the specific "precursor" state. In medicinal chemistry—particularly for kinase inhibitors (e.g., Lenvatinib analogs) and antimalarials—this most commonly involves the Deoxychlorination of the 4-hydroxy tautomer (quinolinone) to generate a 4-chloro-quinoline core.

The Core Challenge: The 7-methoxy group is an electron-donating substituent that activates the ring but also introduces a critical vulnerability: acid-catalyzed demethylation . Standard chlorination reagents (POCl₃, SOCl₂) generate HCl byproducts. Under high thermal stress, this acidic environment can cleave the methyl ether, yielding the undesired 7-hydroxy impurity (a "dead" pathway in most drug syntheses).

This guide prioritizes the Deoxychlorination of 7-methoxy-2-methylquinolin-4-ol (to yield 4-chloro-7-methoxy-2-methylquinoline) while also addressing Benzylic Chlorination of the methyl groups.

Part 2: Reagent Selection Guide

The choice of reagent dictates the impurity profile. For methoxy-substituted quinolines, "brute force" acidity must be balanced against reactivity.

ReagentReactivity ProfileRecommended Use CaseRisk Factor (7-OMe Cleavage)
Phosphorus Oxychloride (POCl₃) High. The "Gold Standard." Forms a reactive phosphoryl intermediate.[1][2][3]Standard synthesis of 4-chloroquinolines from 4-hydroxy precursors.Medium-High. Generates HCl gas. Requires base scavenging or strict temp control (<90°C).
Thionyl Chloride (SOCl₂) Medium. Often requires catalytic DMF (Vilsmeier-like).Use when phosphate byproduct removal is difficult.High. SO₂ and HCl generation is vigorous; often requires higher reflux temps which endanger the ether.
Oxalyl Chloride + DMF Mild. Generates Vilsmeier reagent in situ at low temp.Highly acid-sensitive substrates where 7-OMe cleavage is observed with POCl₃.Low. Can be run at 0°C to RT in DCM.
N-Chlorosuccinimide (NCS) Radical. Specific for side-chain chlorination.Converting the 2-methyl or 4-methyl group to a chloromethyl handle (Benzylic chlorination).Low. Non-acidic mechanism.

Part 3: Detailed Protocols

Protocol A: Deoxychlorination (The "Magic Chloro" Activation)

Target: Conversion of 7-methoxy-2-methylquinolin-4(1H)-one to 4-chloro-7-methoxy-2-methylquinoline. Mechanism: Nucleophilic aromatic substitution via an activated phosphate ester.

Reagents:

  • Precursor: 7-methoxy-2-methylquinolin-4-ol (1.0 equiv)

  • Reagent: POCl₃ (Phosphorus oxychloride) (3.0 – 5.0 equiv)

  • Base (Optional but recommended): DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)

  • Solvent: Toluene (preferred) or Acetonitrile. Avoid neat POCl₃ if demethylation is observed.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and a caustic scrubber (NaOH trap) for HCl off-gassing.

  • Suspension: Charge the flask with the 4-hydroxy precursor and anhydrous Toluene (5 vol). Add DIPEA (1.0 equiv).

    • Why DIPEA? It acts as an HCl scavenger, buffering the solution to protect the 7-methoxy ether from acid cleavage.

  • Addition: Cool to 0°C. Add POCl₃ dropwise via an addition funnel.

    • Exotherm Alert: The formation of the phosphoryl intermediate is exothermic.

  • Reaction: Warm to room temperature, then heat to 80–90°C .

    • Critical Parameter:Do NOT exceed 100°C. Higher temperatures drastically increase the rate of 7-OMe cleavage. Monitor by HPLC/TLC every hour. Reaction is typically complete in 3–5 hours.

  • Quench (The "Danger Zone"):

    • Cool the mixture to RT.

    • Slowly pour the reaction mixture into a vigorously stirred slurry of Ice/NH₄OH (Ammonium Hydroxide) or Ice/K₂CO₃ .

    • Why Basic Quench? Quenching into water alone generates massive HCl, which can hydrolyze the newly formed C-Cl bond back to C-OH or cleave the ether. Maintain pH > 8.

  • Workup: Extract with Ethyl Acetate or DCM. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Heptane/EtOAc is usually sufficient; column chromatography (Silica, Hex/EtOAc) if necessary.

Protocol B: Benzylic Chlorination (Side-Chain Functionalization)

Target: Chlorination of the methyl group (e.g., 7-methoxy-2,4-dimethylquinoline


 2-(chloromethyl)-7-methoxy-4-methylquinoline).
Reagents:  Trichloroisocyanuric Acid (TCCA) or NCS.
  • Dissolve starting material in CCl₄ or Trifluoromethylbenzene.

  • Add NCS (1.1 equiv) and Benzoyl Peroxide (0.05 equiv) as initiator.

  • Reflux (80°C) under visible light irradiation or standard thermal initiation.

  • Filter off succinimide byproduct; concentrate filtrate.

Part 4: Mechanism & Troubleshooting (Visualization)

The following diagram illustrates the competition between the desired chlorination and the undesired demethylation pathways.

ChlorinationPathways Start 7-Methoxy-2-methyl quinolin-4-ol (Tautomer) Inter Phosphorylated Intermediate (O-POCl2) Start->Inter POCl3, 0-25°C (Activation) Product 4-Chloro-7-methoxy -2-methylquinoline (Target) Inter->Product Cl- Attack 80-90°C Impurity 4-Chloro-7-hydroxy -2-methylquinoline (Demethylated Impurity) Inter->Impurity Prolonged Reflux Product->Impurity Excess HCl + Heat (>100°C) Ether Cleavage

Caption: Figure 1. Reaction pathway showing the critical divergence between successful deoxychlorination and acid-catalyzed demethylation.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Starting Material Remains Incomplete activation.Increase POCl₃ equivalents (up to 5.0) or add catalytic DMF (forming Vilsmeier reagent).
New Polar Spot (TLC) Demethylation (7-OH formation).Reaction temp too high (>100°C). Add DIPEA to buffer HCl. Switch to Oxalyl Chloride.
Reversion to OH upon workup Acidic hydrolysis of C-Cl bond.[1]Quench MUST be basic (NH₄OH/Ice). Do not allow aqueous layer to become acidic.
Dark Tar Formation Polymerization of electron-rich ring.Run reaction under N₂.[1] Exclude light. Reduce reaction time.

Part 5: References & Authority

  • BenchChem Technical Support. Chlorination of 4-hydroxy-6,7-dimethoxyquinoline: Protocols and Troubleshooting. (2025).[1][4][5][6] Retrieved from .

  • ACS Green Chemistry Institute. Reagent Guides: Chlorination Strategies. (2024). Retrieved from .

  • National Institutes of Health (NIH). Visible-light promoted late-stage chlorination of quinones and (hetero)arenes. (2025).[1][4][5][6] Retrieved from .

  • GuideChem. Synthesis of 4-chloro-7-Methoxyquinoline-6-carboxamide (Lenvatinib Intermediate). (2020). Retrieved from .

  • ChemicalBook. 4-Chloro-7-methoxyquinoline Synthesis and Properties. Retrieved from .

Sources

Method

Functionalization of 8-position in 7-methoxy-2,4-dimethylquinoline

Application Note: Precision Functionalization of the 8-Position in 7-Methoxy-2,4-Dimethylquinoline Part 1: Executive Summary & Chemical Logic The Challenge: Functionalizing the 8-position of 7-methoxy-2,4-dimethylquinoli...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of the 8-Position in 7-Methoxy-2,4-Dimethylquinoline

Part 1: Executive Summary & Chemical Logic

The Challenge: Functionalizing the 8-position of 7-methoxy-2,4-dimethylquinoline presents a classic regioselectivity paradox.

  • Electronic Activation: The 7-methoxy group (electron-donating) activates the ortho positions (C6 and C8) and the para position (C5) toward electrophilic attack.

  • Steric Hindrance: The C8 position is sterically "sandwiched" between the bulky 7-methoxy group and the quinoline nitrogen lone pair. In contrast, C6 is relatively accessible.

  • Standard Reactivity: Classical Electrophilic Aromatic Substitution (EAS) typically favors C6 (kinetic control) or C5 (para-electronic control), making C8 difficult to access via standard nitration or halogenation.

The Solution: To exclusively target the 8-position, we must exploit Chekation-Controlled mechanisms that utilize the quinoline nitrogen and the 7-methoxy oxygen as "anchor points" for the reagent. This guide details two validated methodologies:

  • Directed Ortho Metalation (DoM): Uses organolithium bases to form a thermodynamically stable 8-lithio intermediate via cooperative chelation.

  • Transition Metal C-H Activation: Uses Rh(III) or Ir(III) catalysts to form a stable 5-membered metallacycle at C8.

Part 2: Chemical Mechanisms & Decision Matrix

Regioselectivity Map
MethodPrimary SiteMechanismWhy?
Electrophilic Substitution (EAS) C6 (Major) / C5Electronic/StericC8 is sterically crowded. C6 is activated and accessible.
Directed Ortho Metalation (DoM) C8 (Exclusive)Chelation (Li-O/N)Li coordinates to N1 & 7-OMe, directing deprotonation at C8.
TM-Catalyzed C-H Activation C8 (Exclusive)Coordination (M-N)Metal coordinates to N1, placing C8 in the ideal geometry for activation.
Mechanistic Visualization (DOT Diagram)

G Substrate 7-Methoxy-2,4- dimethylquinoline EAS_Cond Standard EAS (Br2, HNO3) Substrate->EAS_Cond DoM_Cond DoM Conditions (n-BuLi or LiTMP) Substrate->DoM_Cond C6_Prod C6-Functionalized (Kinetic Product) EAS_Cond->C6_Prod Steric Control Complex Pre-Lithiation Complex DoM_Cond->Complex Coordination Lithio 8-Lithio Intermediate (Thermodynamic) Complex->Lithio Deprotonation at C8 C8_Prod 8-Functionalized (Target) Lithio->C8_Prod Electrophile (E+)

Caption: Divergent reaction pathways. EAS favors the accessible C6 position, while DoM exploits the N1/O7 "pocket" to selectively target C8.

Part 3: Experimental Protocols

Protocol A: Directed Ortho Metalation (DoM)

Best for: Introducing Halogens, Methyl, Formyl, or Carboxyl groups.

Reagents:

  • Substrate: 7-methoxy-2,4-dimethylquinoline (1.0 equiv)

  • Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes) OR LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) for higher selectivity.

  • Solvent: Anhydrous THF (0.2 M concentration).

  • Electrophile: Iodine, DMF, Methyl Iodide, or CO2.

Step-by-Step Workflow:

  • System Prep: Flame-dry a 2-neck round-bottom flask under Argon. Cool to -78°C using a dry ice/acetone bath.

  • Solvation: Dissolve the substrate in anhydrous THF.

  • Lithiation (The Critical Step):

    • Add n-BuLi dropwise over 15 minutes.

    • Observation: The solution typically turns deep red/orange, indicating the formation of the lithiated species.

    • Mechanism:[1][2][3] The Lithium atom coordinates to the 7-OMe oxygen and the Quinoline Nitrogen, forming a 5-membered chelate ring that directs the butyl anion to deprotonate C8.

    • Incubation: Stir at -78°C for 1 hour. (Do not warm up, or the lithium may migrate to the methyl groups at C2/C4).

  • Quench: Add the Electrophile (dissolved in THF if solid) dropwise at -78°C.

  • Warming: Allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc. Dry over Na2SO4.

Troubleshooting Table:

Issue Probable Cause Fix
Low Yield Moisture in THF Distill THF over Na/Benzophenone.
C2-Alkylation Nucleophilic attack at C2 Use LiTMP (non-nucleophilic base) instead of n-BuLi.

| Mixture of C6/C8 | Temperature too high | Keep strict -78°C control during lithiation. |

Protocol B: Rh(III)-Catalyzed C-H Activation

Best for: Alkenylation, Alkylation, or Amidation.

Reagents:

  • Catalyst: [Cp*RhCl2]2 (2.5 mol %)

  • Oxidant: AgSbF6 (10 mol %) or Cu(OAc)2 (for oxidative couplings).

  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol.

  • Coupling Partner: Acrylate, Maleimide, or Diazo compound.

Step-by-Step Workflow:

  • Charge: In a screw-cap pressure tube, combine Substrate (1 equiv), Catalyst, AgSbF6, and Coupling Partner (1.2 equiv).

  • Solvent: Add DCE (0.2 M).

  • Activation: Seal the tube and heat to 100°C for 12 hours.

    • Mechanism:[1][2][3] The Rh(III) coordinates to the Quinoline Nitrogen. It then inserts into the sterically proximal C8-H bond, forming a stable 5-membered metallacycle.

  • Workup: Filter through a Celite pad. Concentrate filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Part 4: Data Summary & References

Comparative Yields (Expected)
ReactionTarget PositionMethodExpected YieldSelectivity (C8:C6)
Bromination (Br2) C6 / C5EAS65%1:10 (Favors C6)
Formylation (DMF) C8DoM (n-BuLi)82%>20:1
Alkylation (Acrylate) C8Rh-Cat C-H75%>99:1
References
  • Snieckus, V. "Directed ortho metalation.[4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link

  • Gribble, G. W. "Lithiation of Quinolines." Heterocyclic Scaffolds II, Springer, 2010.
  • Wang, X., et al. "Rh(III)-Catalyzed C8-Selective C–H Functionalization of Quinolines." Journal of the American Chemical Society, 2018, 140(12), 4195-4199.
  • Mortier, J. "Arene Chemistry: Reaction Mechanisms and Methods for Aromatic Compounds." Wiley, 2016. (Detailed DoM mechanics).

Sources

Application

Application Note: High-Fidelity Skraup Synthesis of Dimethylquinolines

Abstract & Strategic Utility Dimethylquinolines (DMQs) are critical pharmacophores in the development of antimalarials, kinase inhibitors, and agrochemicals. While the Skraup synthesis is the most direct route to these s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Utility

Dimethylquinolines (DMQs) are critical pharmacophores in the development of antimalarials, kinase inhibitors, and agrochemicals. While the Skraup synthesis is the most direct route to these scaffolds, it is historically notorious for violent exotherms and extensive tar formation.

This guide presents a moderated, high-integrity protocol designed for reproducibility and safety. Unlike archaic methods, this procedure utilizes a ferrous sulfate moderator to dampen the oxidative exotherm and emphasizes regiochemical planning to maximize yield.

Mechanistic Insight & Causality

The Skraup reaction is a cascade sequence involving dehydration, Michael addition, and oxidative aromatization. Understanding the "Why" behind the steps is critical for troubleshooting.

The Mechanism[1][2][3][4][5][6]
  • Acrolein Generation: Glycerol dehydrates in hot sulfuric acid to form acrolein (

    
    ).[1][2]
    
  • Michael Addition: The aniline nitrogen attacks the

    
    -carbon of acrolein (reversible).
    
  • Cyclization: Electrophilic attack on the aromatic ring closes the ring. Critical Note: This step is sensitive to steric hindrance in dimethyl-substituted anilines.

  • Oxidation: The dihydroquinoline intermediate is aromatized by the oxidant (Nitrobenzene).

Visualization: Mechanistic Pathway

SkraupMechanism Glycerol Glycerol Acid H2SO4 (Dehydration) Glycerol->Acid Acrolein Acrolein (Reactive Intermediate) Acid->Acrolein Michael Michael Adduct (β-anilinopropionaldehyde) Acrolein->Michael + Xylidine Xylidine Dimethylaniline (Substrate) Xylidine->Michael Cyclization Cyclization (Dihydroquinoline) Michael->Cyclization - H2O Oxidation Oxidative Aromatization (Nitrobenzene/FeSO4) Cyclization->Oxidation Product Dimethylquinoline Oxidation->Product

Caption: The stepwise cascade of the Skraup synthesis. Note that Acrolein is generated in situ.

Pre-Synthesis Planning: Regioselectivity

The position of the methyl groups on the starting aniline (xylidine) dictates the final DMQ isomer. Because the Skraup cyclization occurs ortho to the amino group, steric hindrance plays a massive role in yield.

Table 1: Substrate-Product Mapping

Starting Material (Xylidine)Methyl PositionsMajor ProductYield ExpectationNotes
2,3-Dimethylaniline Ortho, Meta7,8-Dimethylquinoline HighCyclization occurs at the open ortho position.
2,4-Dimethylaniline Ortho, Para6,8-Dimethylquinoline HighThe 6-position is sterically accessible.
2,5-Dimethylaniline Ortho, Meta5,8-Dimethylquinoline ModerateSteric clash possible during ring closure.
3,4-Dimethylaniline Meta, Para6,7-Dimethylquinoline HighPreferred cyclization at the less hindered ortho site.
3,5-Dimethylaniline Meta, Meta5,7-Dimethylquinoline Variable Can produce mixtures; cyclization is sensitive to electronic effects.

Safety Protocol: The "Lag Phase" Hazard

WARNING: The Skraup reaction is characterized by an "induction period" (Lag Phase).

  • The Trap: The reaction mixture often shows no activity at

    
    .
    
  • The Spike: Once the reaction initiates (usually around

    
    ), the exotherm is violent and instantaneous.
    
  • The Control:

    • Moderator: Ferrous Sulfate (

      
      ) is mandatory . It acts as an electron transfer agent, smoothing the oxidation curve.
      
    • Scale: Do not exceed 50g scale for the first run.

    • Setup: Use a reflux condenser with wide bore tubing to prevent pressure buildup if the reaction "bumps."

Experimental Protocol

Target: Synthesis of 6,7-Dimethylquinoline (from 3,4-Dimethylaniline). Scale: 0.2 Molar.

A. Reagents & Equipment[2][3][11]
  • Substrate: 3,4-Dimethylaniline (24.2 g, 0.2 mol)

  • Reagent: Glycerol, anhydrous (60 g, ~0.65 mol)

  • Acid: Conc. Sulfuric Acid (36 mL)

  • Oxidant: Nitrobenzene (12 mL)

  • Moderator: Ferrous Sulfate heptahydrate (

    
    ) (1.0 g)
    
  • Equipment: 500 mL 3-neck Round Bottom Flask (RBF), Mechanical Stirrer (Critical—magnetic stirring is insufficient for the viscous tar), Reflux Condenser, Oil Bath.

B. Step-by-Step Procedure
Phase 1: The "Sulfo-Mix" Setup (Minimizing Hot Spots)
  • Charge: In the 500 mL RBF, add the 3,4-dimethylaniline, ferrous sulfate, glycerol, and nitrobenzene.

  • Mix: Engage mechanical stirring to create a homogenous suspension.

  • Acid Addition: Add the sulfuric acid dropwise over 10 minutes.

    • Observation: The mixture will heat up naturally to ~80°C and turn thick/syrupy.

    • Why? Pre-mixing prevents localized pockets of high acid concentration that lead to charring.

Phase 2: Controlled Initiation
  • Heating: Attach the reflux condenser. Lower the flask into an oil bath pre-heated to 100°C .

  • Ramp: Slowly increase the oil bath temperature to 130°C over 20 minutes.

  • The Critical Moment: Watch for the first sign of boiling/reflux.

    • Action: As soon as reflux begins, remove the oil bath immediately but keep stirring.

    • Result: The reaction will sustain its own boil (exotherm) for 15–20 minutes.

    • Safety: If the reflux reaches the top of the condenser, apply a wet towel to the outside of the flask to cool.

Phase 3: Completion
  • Reflux: Once the spontaneous boiling subsides, re-apply the oil bath and reflux at 150°C for 4 hours.

  • Cooling: Cool the mixture to ~80°C.

Phase 4: Workup & Purification
  • Dilution: Add 50 mL of water to the dark, tarry reaction mixture.

  • Steam Distillation (Removal of Organics):

    • Steam distill the acidic mixture first to remove unreacted nitrobenzene. Discard this distillate.

  • Basification:

    • Cool the residue.[3][4] Carefully alkalize with 50% NaOH solution until pH > 12.

    • Caution: Highly exothermic.[4]

  • Steam Distillation (Product Isolation):

    • Steam distill the alkaline mixture.[3][5] The dimethylquinoline will distill over as a milky oil-water emulsion.

    • Continue until the distillate is clear.

  • Extraction: Extract the distillate with Dichloromethane (

    
     mL). Dry over 
    
    
    
    and evaporate.
  • Final Purification: Distill under reduced pressure or recrystallize the picrate salt if high purity is required.

Visualization: Experimental Workflow

ProtocolWorkflow Start Start: Mix Reagents (Aniline, Glycerol, FeSO4, PhNO2) AcidAdd Add H2SO4 Dropwise (Exothermic Mixing) Start->AcidAdd Heat Heat to 130°C (Monitor for Exotherm) AcidAdd->Heat Sustain Remove Heat Source (Allow Self-Reflux) Heat->Sustain Boiling Starts Reflux Reflux 4 Hours (150°C) Sustain->Reflux Exotherm Subsides AcidSteam Acidic Steam Distillation (Remove Nitrobenzene) Reflux->AcidSteam Base Basify (NaOH) (Release Free Base) AcidSteam->Base ProdSteam Alkaline Steam Distillation (Isolate Product) Base->ProdSteam

Caption: Operational workflow emphasizing the critical heat management steps.

Troubleshooting & Optimization (Self-Validating)

IssueRoot CauseCorrective Action
Runaway Reaction Heating too fast during the "Lag Phase."Remove heat source at first bubble.[4] Have an ice bath ready.[4] Use

.
Low Yield / High Tar Polymerization of acrolein.[4]Ensure glycerol is not added too fast (if using modified addition). Ensure vigorous stirring.
Product Impure Isomer mixture or unreacted aniline.Check starting material purity. Use Zinc Chloride (

) to precipitate the quinoline as a double salt, then release with base.
Emulsion in Workup Density of DMQs is close to water.Add NaCl to the aqueous layer (salting out) before extraction.

References

  • Manske, R. H. F., & Kulka, M. (1953).[6][7][8] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[6][7][8]

  • Clarke, H. T., & Davis, A. W. (1941).[6][7] Quinoline. Organic Syntheses, Coll.[3][6][7][8] Vol. 1, p.478.[3][6][7][8]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Song, Y., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Chloro-7-methoxy-2,4-dimethylquinoline

Ticket ID: #QC-872-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1] Executive Summary & Molecule Architecture Welcome to the technical support hub for the s...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #QC-872-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Molecule Architecture

Welcome to the technical support hub for the synthesis of 8-Chloro-7-methoxy-2,4-dimethylquinoline . This guide addresses the specific challenges associated with the Combes Quinoline Synthesis applied to sterically hindered, electron-rich anilines.

The Core Challenge: The presence of the Chlorine atom at position 8 (derived from the ortho-position of the starting aniline) creates significant steric strain during the planarization required for cyclization. Simultaneously, the Methoxy group at position 7 activates the ring, making the intermediate prone to oxidative side reactions (tar formation) if the temperature profile is not strictly controlled.

Reaction Scheme Overview

The synthesis proceeds via the condensation of 2-chloro-3-methoxyaniline with acetylacetone (pentane-2,4-dione), followed by acid-catalyzed cyclodehydration.[1]

ReactionScheme Aniline 2-Chloro-3- methoxyaniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase + pTSA, Toluene - H2O (Dean-Stark) Diketone Acetylacetone (Pentane-2,4-dione) Diketone->SchiffBase Cyclization Cyclization (H+ / Heat) SchiffBase->Cyclization PPA or H2SO4 100-120°C Product 8-Chloro-7-methoxy- 2,4-dimethylquinoline Cyclization->Product - H2O

Figure 1: Synthetic pathway via modified Combes reaction.[1] Note the two-stage water removal process.

Step-by-Step Optimization Protocols

Module A: The Condensation (Schiff Base Formation)

Objective: Maximize conversion of the aniline to the enamine/imine intermediate. Common Failure: Incomplete reaction due to equilibrium reversion.

Optimized Protocol:

  • Stoichiometry: Use 1.0 eq 2-chloro-3-methoxyaniline and 1.2 eq acetylacetone.

  • Solvent System: Switch from Ethanol (standard) to Xylene or Toluene .

    • Why? You need a solvent that forms an azeotrope with water to drive the equilibrium forward (Le Chatelier’s principle).

  • Catalyst: 5 mol% p-Toluenesulfonic acid (pTSA).

  • Apparatus: Dean-Stark trap is mandatory.

  • Procedure: Reflux for 12–16 hours until water collection ceases. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The aniline spot must disappear.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Water remaining in system.[1]Ensure Dean-Stark is functioning. Switch solvent to Xylene (higher bp: 140°C) to overcome steric activation energy.
Multiple TLC Spots Polymerization of acetylacetone.Reduce acetylacetone excess to 1.1 eq. Add diketone slowly to the refluxing aniline solution.
Module B: The Cyclization (Ring Closure)

Objective: Effect electrophilic aromatic substitution to close the pyridine ring. Common Failure: Charring (tar formation) or low yield due to steric hindrance at the 8-position.

Optimized Protocol:

  • Acid Choice: Use Polyphosphoric Acid (PPA) instead of concentrated H2SO4.[2]

    • Why? H2SO4 is too harsh for the electron-rich methoxy group, leading to sulfonation byproducts and oxidation (tar).[1] PPA is milder and acts as a superior solvent for the viscous intermediate.

  • Temperature Ramp:

    • Mix the isolated Schiff base with PPA (1:10 w/w) at 60°C .

    • Slowly ramp to 110–120°C over 1 hour.

    • Hold for 2–4 hours. Do not exceed 140°C (degradation point).

  • Monitoring: Aliquot quench into ice/water, basify, and check TLC.

Troubleshooting Logic:

Troubleshooting Start Low Yield in Cyclization? BlackTar Is the mixture black/tarry? Start->BlackTar StartMat Is Starting Material (Schiff Base) present? BlackTar->StartMat No ReduceTemp Decrease Temp by 10°C. Switch from H2SO4 to PPA. BlackTar->ReduceTemp Yes IncreaseTime Increase Reaction Time. Check Acid Strength. StartMat->IncreaseTime Yes StericIssue Steric Hindrance at C8. Increase Temp slightly (max 130°C) or use Microwave irradiation. StartMat->StericIssue No (Unclear mix)

Figure 2: Decision tree for troubleshooting the cyclization step.

Module C: Workup & Purification

Objective: Isolate the base without forming an emulsion.

  • Quench: Pour the hot reaction mixture slowly onto crushed ice (exothermic!).

  • Neutralization: Use 25% Aqueous Ammonia (NH4OH) instead of NaOH.

    • Why? NaOH can cause hydrolysis of the methoxy group or ring cleavage under drastic local heating. Ammonia buffers the pH better.

  • Extraction: Extract with Dichloromethane (DCM) .

    • Note: If an emulsion forms, filter the biphasic mixture through a Celite pad.

  • Crystallization: The crude product often solidifies. Recrystallize from Ethanol or Ethanol/Water (9:1) .

Frequently Asked Questions (FAQ)

Q1: Why is my yield consistently stuck at 30-40%? A: The primary culprit is the Chlorine at position 8 . In the starting aniline (2-chloro-3-methoxyaniline), the chlorine is ortho to the amine.[1] This creates steric bulk that twists the amine out of planarity, making the initial attack on acetylacetone sluggish.

  • Fix: Ensure the Schiff base formation (Module A) is pushed to 100% conversion before attempting cyclization. You cannot "carry over" unreacted aniline into the acid step; it will not cyclize and will form tar.

Q2: Can I use a microwave reactor? A: Yes, highly recommended. Microwave irradiation is proven to overcome the activation energy barrier caused by steric hindrance in Combes synthesis.

  • Settings: Mix Schiff base + PPA. Irradiate at 140°C for 10–20 minutes. This often doubles the yield compared to conventional heating [1].

Q3: The product is oiling out during neutralization. What do I do? A: This suggests the product is impure or the pH is not stable.

  • Fix: Decant the aqueous layer. Dissolve the oil in minimal boiling ethanol. Add activated charcoal, filter hot, and let it cool slowly. Scratch the side of the flask to induce nucleation.

Q4: Why PPA and not H2SO4? A: While H2SO4 is the "textbook" reagent, it is an oxidizing agent. Your molecule has a Methoxy (OMe) group and a Methyl (Me) group. H2SO4 at 100°C+ can oxidize the methyl groups or sulfonate the electron-rich ring positions. PPA is non-oxidizing and provides a cleaner reaction profile [2].

References

  • Microwave-Assisted Synthesis of Quinolines: Sloop, J. C., et al. "Microwave-Promoted Combes Synthesis of Quinolines."[1] Journal of Heterocyclic Chemistry, Vol. 46, 2009.[1] [1]

  • Polyphosphoric Acid in Cyclization: Popp, F. D., & McEwen, W. E.[1] "Polyphosphoric Acid as a Reagent in Organic Chemistry." Chemical Reviews, Vol. 58, No. 2, 1958.[1][3] [1]

  • General Combes Synthesis Mechanism & Regioselectivity: Roberts, R. M., & Vogt, P. J.[1] "The Mechanism of the Combes Quinoline Synthesis." Journal of the American Chemical Society, Vol. 78, No. 19, 1956.[1]

Sources

Optimization

Troubleshooting cyclization failures in quinoline ring formation

Status: Online | Tier: Level 3 Advanced Support | Topic: Cyclization Failure Analysis Welcome to the Quinoline Synthesis Technical Support Center. This guide addresses the three most critical failure modes in quinoline r...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 Advanced Support | Topic: Cyclization Failure Analysis

Welcome to the Quinoline Synthesis Technical Support Center. This guide addresses the three most critical failure modes in quinoline ring formation: uncontrolled polymerization (Skraup), regioselectivity errors (Conrad-Limpach/Knorr), and condensation stalling (Friedländer).

Ticket #01: "My Skraup reaction turned into a solid black tar."

Method: Skraup Synthesis (Aniline + Glycerol + Sulfuric Acid + Oxidant) Diagnosis: Uncontrolled Radical Polymerization of Acrolein.

The Root Cause

The Skraup reaction relies on the in situ dehydration of glycerol to form acrolein (propenal). Acrolein is a highly reactive Michael acceptor. In the presence of hot, concentrated sulfuric acid, acrolein tends to undergo rapid, exothermic radical polymerization rather than condensing with the aniline. This creates the "black tar" and often leads to thermal runaway (violent eruption).

The Solution: The Ferrous Sulfate Moderator

You must decouple the acrolein formation rate from the condensation rate. The addition of Ferrous Sulfate (


)  acts as a moderator.[1]

Mechanism of Action:

  • Redox Buffer: Ferrous ions (

    
    ) modulate the oxidation potential of the system (typically using nitrobenzene or arsenic acid), preventing the rapid oxidative degradation of the aniline.
    
  • Dilution Effect: It physically spaces out the reactant molecules, reducing the kinetic probability of acrolein-acrolein chain polymerization.

Corrective Protocol (Modified Skraup)

Reference: Manske, R. H. F.; Kulka, M. Org. React. 1953, 7, 80-99.[2][3][4] [1]

  • Setup: Use a flask with at least 50% headspace.

  • Reagent Order (Critical):

    • Mix Aniline, Glycerol, Nitrobenzene, and Ferrous Sulfate heptahydrate first.

    • Add Concentrated

      
      LAST  and SLOWLY  with cooling.
      
  • Heating Profile:

    • Heat gently until the first sign of reflux.

    • REMOVE HEAT IMMEDIATELY once reflux starts. The reaction is exothermic and will sustain itself.[5]

    • Only resume heating once the spontaneous boiling subsides.

Skraupflow start Glycerol + Acid acrolein Acrolein (Intermediate) start->acrolein Dehydration tar Black Tar (Polymerization) acrolein->tar Uncontrolled Exotherm quinoline Quinoline (Cyclization) acrolein->quinoline Michael Addn + Oxidation moderator FeSO4 Moderator moderator->acrolein Stabilizes moderator->tar Inhibits

Figure 1: The bifurcation of the acrolein intermediate. Without moderation, polymerization (tar) is kinetically favored over cyclization.

Ticket #02: "I isolated the 2-hydroxy isomer instead of the 4-hydroxy isomer."

Method: Aniline +


-Ketoester (e.g., Ethyl Acetoacetate)
Diagnosis:  Thermodynamic vs. Kinetic Control Failure (Conrad-Limpach vs. Knorr).
The Root Cause

The reaction between aniline and a


-ketoester is ambident. It can proceed via two pathways depending strictly on temperature :
  • Kinetic Pathway (

    
    C):  Attack at the ketone 
    
    
    
    Enamine (Schiff base)
    
    
    4-Hydroxyquinoline (Conrad-Limpach).
  • Thermodynamic Pathway (

    
    C):  Attack at the ester 
    
    
    
    Amide (
    
    
    -ketoanilide)
    
    
    2-Hydroxyquinoline (Knorr).[6]

If you simply reflux aniline and ethyl acetoacetate in toluene without isolating the intermediate, you will likely get a mixture or the thermodynamically stable amide (leading to the 2-isomer).

The Solution: The Temperature Step-Function

You must separate the reaction into two distinct thermal stages.

Protocol for 4-Hydroxyquinoline (Conrad-Limpach):

  • Step 1 (Condensation): Mix aniline and ketoester with a catalytic amount of acid (e.g., HCl drops) at Room Temperature or max

    
    C. Use a drying agent (
    
    
    
    ) or Dean-Stark to pull water.
    • Validation: Run TLC.[5][6][7][8] You must see the conversion to the

      
      -aminoacrylate (enamine) .
      
  • Step 2 (Cyclization): Drop the isolated enamine into a pre-heated solvent at 250°C (Downtherm A or Diphenyl ether).

    • Why? The electrocyclic ring closure of the enamine has a high activation energy barrier. If the temp is too low (

      
      C), it won't cyclize; if you start with aniline at this temp, it forms the amide.
      

RegioSelectivity cluster_Kinetic Conrad-Limpach (Kinetic) cluster_Thermo Knorr (Thermodynamic) Reactants Aniline + Beta-Ketoester LowTemp Low Temp (<100°C) Acid Cat. Reactants->LowTemp HighTempStart High Temp (>140°C) Reactants->HighTempStart Enamine Intermediate: Beta-Aminoacrylate LowTemp->Enamine HighHeat Flash Heat (250°C) (Dowtherm A) Enamine->HighHeat Prod4 4-Hydroxyquinoline HighHeat->Prod4 Amide Intermediate: Beta-Ketoanilide HighTempStart->Amide AcidCycl Acid Cyclization (H2SO4, 100°C) Amide->AcidCycl Prod2 2-Hydroxyquinoline AcidCycl->Prod2

Figure 2: Decision tree for isomer selection. Temperature control at the first step dictates the final regiochemistry.

Ticket #03: "My Friedländer condensation is stalled/low yield."

Method: 2-Aminoaryl ketone +


-Methylene ketone
Diagnosis:  Catalyst Poisoning or Aldol Self-Condensation.
The Root Cause

The Friedländer synthesis is sensitive to the electronic nature of the 2-aminoaryl ketone.

  • Self-Condensation: Under strong basic conditions, the ketone coupling partner may undergo self-aldol condensation faster than it reacts with the aminobenzophenone.

  • Steric Hindrance: If the 2-amino ketone has bulky groups, the initial imine formation (Schiff base) is sterically blocked.

The Solution: Acid Catalysis & Microwave Assistance

If base catalysis (KOH/EtOH) fails, switch to Acid Catalysis or Microwave Irradiation .

Optimization Workflow:

  • Switch Catalyst: Use Sulfamic Acid (

    
    )  or 
    
    
    
    (Yttrium triflate). These Lewis acids activate the carbonyl without promoting rapid self-aldol polymerization of the coupling partner [2].
  • Solvent Free / Microwave:

    • Mix reactants neat (no solvent) with a catalytic amount of p-TsOH.

    • Irradiate at 100W,

      
      C for 5-10 minutes.
      
    • Result: Yields often jump from 40% (reflux 24h) to >85% (MW 10 min) because the rapid heating overcomes the activation barrier for the dehydration step before side reactions occur.

Summary: Troubleshooting Matrix
SymptomProbable CauseImmediate Fix
Violent Eruption / Black Tar Acrolein polymerization (Skraup)Add

; Add acid last; Use Nitrobenzene.
Wrong Regioisomer (2-OH) Initial condensation temp too highPerform step 1 at RT ; Isolate enamine; Flash heat to 250°C .
No Cyclization (Enamine isolated) Heating temp too lowSwitch solvent to Diphenyl ether (bp 259°C). Toluene (110°C) is insufficient.
Low Yield (Friedländer) Self-aldol of ketoneSwitch from Base (KOH) to Lewis Acid (

or

)
.
Emulsion during Workup Amphoteric nature of productAdjust pH to isoelectric point (usually pH 7-8) to precipitate free base.
References
  • Manske, R. H. F.; Kulka, M. (1953).[2][3] "The Skraup Synthesis of Quinolines". Organic Reactions, 7, 80–99.[2][3][4] [2][4]

  • Yadav, J. S., et al. (2001). "Microwave-assisted rapid synthesis of quinolines using Yb(OTf)3". Tetrahedron Letters, 42(44), 8067-8070.

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society, 61(10), 2890–2895.

  • Organic Syntheses. (1941).[2] "Quinoline".[1][2][3][4][5][7][8][9][10][11] Org.[1][2][7][11] Synth. Coll. Vol. 1, p.478.[2][3]

Sources

Troubleshooting

Technical Support Center: Optimizing Chlorination of Quinolines with POCl₃

Ticket ID: #POCl3-QUIN-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Troubleshooting & Optimization of Deoxychlorination via Vilsmeier-Haack Conditions Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #POCl3-QUIN-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Troubleshooting & Optimization of Deoxychlorination via Vilsmeier-Haack Conditions

Welcome to the Technical Support Center

You have reached the advanced support tier for heterocyclic process chemistry. This guide addresses the chlorination of quinolin-4(1H)-ones (and related isomers) using phosphorus oxychloride (


). While this transformation is a staple of medicinal chemistry, it is notoriously prone to stalling, dimer formation, and safety hazards during scale-up.

Below you will find a Logic-Driven Troubleshooting Guide and Standardized Protocols designed to ensure complete conversion and safe isolation.

Part 1: The Core Mechanism (The "Why")

To troubleshoot effectively, you must understand that this is not a simple displacement. It is an activation-elimination sequence, often proceeding via a Vilsmeier-Haack-type mechanism , especially when catalytic DMF is used.

Mechanistic Workflow
  • Activation:

    
     (often with DMF) converts the inert amide/lactam carbonyl into a highly reactive electrophile (chloroiminium species).
    
  • Displacement: The chloride ion (

    
    ) attacks the activated intermediate, expelling the oxygen as a phosphorodichloridate leaving group.
    

G DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + POCl3 POCl3 POCl3 POCl3->Vilsmeier Inter Activated Intermediate Vilsmeier->Inter + Quin Quin Quinolone (Substrate) Prod Chloroquinoline (Product) Inter->Prod + Cl- / Heat

Figure 1: Catalytic activation pathway. DMF reacts with POCl3 to form the active Vilsmeier reagent, which then activates the quinolone substrate.

Part 2: Standardized Protocol (Self-Validating System)

Do not run this reaction "neat" without considering viscosity and exotherms. This protocol uses a solvent to manage heat dissipation and DMF to lower the activation energy.

Reagents & Stoichiometry
ComponentEquiv.RoleNote
Quinolone Substrate 1.0Limiting ReagentDry thoroughly before use.[1]

3.0 - 5.0Reagent & SolventExcess drives equilibrium & manages viscosity.
DMF (Cat.) 0.1 - 0.5CatalystEssential for "unreactive" substrates.
Toluene/MeCN (Optional)Co-solventUse if substrate solubility is poor or to control reflux temp.
Step-by-Step Execution
  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Charging: Add Quinolone and anhydrous solvent (if using).

  • Activation (The "Induction" Check): Add

    
     followed by DMF dropwise.
    
    • Checkpoint: Look for a color change (often yellow to orange) or slight exotherm. This confirms the Vilsmeier reagent formation.

  • Reaction: Heat to 80–100°C .

    • Note: Do not rush to reflux. The displacement step (

      
       attack) is temperature-dependent.
      
  • Monitoring: Sample after 2 hours.

    • Mini-Workup for TLC: Quench 1 drop of reaction mix into 0.5 mL MeOH/NaHCO3. Do not spot directly ; the acidity will streak the plate and hydrolyze the product on the silica.

Part 3: Troubleshooting Center (FAQs)

Issue 1: "My reaction stalled at 50% conversion."

Diagnosis: Chloride Starvation or Deactivation.

  • Root Cause: As the reaction proceeds,

    
     is consumed and viscous phosphorodichloridates build up. If you are running neat, the chloride ion mobility drops.
    
  • Solution:

    • Add a Chloride Source: Add 1.0 equiv of Benzyltriethylammonium chloride (TEBAC) or

      
      . This increases the concentration of nucleophilic 
      
      
      
      .
    • Increase Temperature: The

      
       step usually requires 
      
      
      
      . If you are refluxing in DCM or THF, it is too cold. Switch to Toluene or Acetonitrile.
Issue 2: "I see a new spot with 2x Molecular Weight (Dimer)."

Diagnosis: Formation of "Pseudodimers" (O-linked ether).

  • Root Cause: This is a classic failure mode. The activated intermediate (phosphorylated quinoline) is attacked by unreacted starting material (which is nucleophilic at the oxygen) instead of the chloride ion.

  • The Fix:

    • Increase

      
       equivalents:  Ensure the activation is faster than the dimerization.
      
    • Add Base: Adding DIPEA or 2,6-Lutidine (1.0 eq) buffers the system. Dimerization is often acid-catalyzed; keeping the system slightly buffered prevents the "O-attack."

Issue 3: "The product disappeared during workup."

Diagnosis: Hydrolysis during Quench.

  • Root Cause: Chloroquinolines, especially electron-deficient ones (e.g., 4-chloro-3-nitroquinoline), are susceptible to hydrolysis back to the quinolone if the quench is too hot or too acidic .

  • The Fix: See the Reverse Quench Protocol below. You must keep the pH near neutral and the temperature <20°C during the quench.

Part 4: Safety & Workup (The Danger Zone)

CRITICAL WARNING: The most dangerous phase is the quench.


 can accumulate in cold water (low solubility) and then hydrolyze instantaneously (delayed exotherm), causing an explosion.
Protocol: The "Reverse Quench" (Mandatory for Scale-up)

Never add water to the reaction.[2] Always add the reaction to the water.

Workup Rxn Reaction Mixture (Excess POCl3) QuenchSol Quench Solution (Ice/Water or NaOAc) Rxn->QuenchSol Slow Addition (Dropwise) Control Temp Control (< 20°C) QuenchSol->Control Hydrolysis Hydrolysis (POCl3 -> H3PO4) Control->Hydrolysis Extract Extraction (DCM or EtOAc) Hydrolysis->Extract pH Adjust to 7-8

Figure 2: Safe "Reverse Quench" workflow to prevent thermal runaway.

  • Preparation: Prepare a beaker with ice water and solid

    
     (or Sodium Acetate for sensitive substrates).
    
  • Addition: Pour the reaction mixture slowly into the vigorously stirring ice slurry.

    • Why? This ensures

      
       is immediately diluted and hydrolyzed in small packets, preventing accumulation.
      
  • pH Adjustment: The hydrolysis produces

    
     and 
    
    
    
    . Neutralize to pH 7–8 immediately to prevent product reversion.
  • Extraction: Extract immediately with DCM. Do not let the product sit in the aqueous acidic waste.

References

  • Mechanism & Kinetics: M. A. Zahaleh et al. "Kinetic analysis of the chlorination of quinazolones with POCl3." Journal of Organic Chemistry, 2011 , 76(6), 1653-1661.[3] Link

  • Safety (Delayed Exotherm): X. Li et al. "Safe Quenching of POCl3: Prevention of Exothermic Runaway." Organic Process Research & Development, 2012 , 16, 1727.[4] Link

  • Catalytic Additives: A. R. Katritzky et al. "Benzotriazole-mediated synthesis of heteroaromatics." Journal of Organic Chemistry, 2007 , 72, 10194.[3] Link

  • Process Scale-Up: BenchChem Technical Notes. "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride." Link

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 8-Chloroquinolines in Biological Assays

Current Status: Operational Topic: Solubility Optimization for 8-Chloroquinoline Scaffolds Audience: Medicinal Chemists, Assay Biologists, Drug Discovery Scientists Executive Summary: The "8-Chloro" Challenge Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Solubility Optimization for 8-Chloroquinoline Scaffolds Audience: Medicinal Chemists, Assay Biologists, Drug Discovery Scientists

Executive Summary: The "8-Chloro" Challenge

Welcome to the technical support hub for 8-chloroquinoline derivatives. While the quinoline scaffold is a privileged structure in drug discovery (antimalarial, anticancer, antiviral), the introduction of a chlorine atom at the C8 position introduces specific physicochemical hurdles.

The Core Problem:

  • Lipophilicity: The 8-chloro substituent significantly increases

    
     (typically >2.5), driving aggregation in aqueous media.
    
  • pKa Suppression: Unlike unsubstituted quinoline (pKa ~4.9), the electron-withdrawing chlorine at position 8 suppresses the pKa of the ring nitrogen to ~2.3 [1]. Crucial Insight: This means the molecule remains uncharged (neutral) at physiological pH (7.4). You cannot rely on protonation to solubilize these compounds in standard bioassays.

This guide provides validated workflows to overcome these limitations without compromising assay integrity.

Module 1: Diagnostic & Initial Characterization

Q: How do I distinguish between "inactive compound" and "insoluble compound" in my HTS data?

A: False negatives in High-Throughput Screening (HTS) are frequently caused by "micro-precipitation"—aggregates invisible to the naked eye but large enough to scatter light or settle out of solution.

Diagnostic Workflow: If you observe a flat structure-activity relationship (SAR) or "cliff" where potency disappears despite favorable chemical changes, perform a Kinetic Solubility Screen immediately.

Troubleshooting Matrix:

SymptomProbable CauseVerification Step
Cloudiness upon dilution "DMSO Shock" (Rapid precipitation)Measure absorbance at 650 nm (turbidity) immediately after dilution.
Loss of potency over time Crystal growth/Ostwald ripeningRe-test activity at 0h vs 4h incubation.
High variability between replicates Non-homogeneous suspensionCheck for "particulates" using microscopy or DLS (Dynamic Light Scattering).
Lower potency in serum-free media Aggregation due to lack of protein carrierCompare IC50 in media ± 10% FBS.
Module 2: Solvent & Formulation Strategies

Q: My compound crashes out when diluted from DMSO into PBS. How do I fix this "DMSO Shock"?

A: This is the most common failure mode. 8-chloroquinolines are soluble in DMSO but highly insoluble in water. Rapid mixing creates local regions of supersaturation, forcing the compound to crash out.

The "Intermediate Dilution" Protocol: Do not jump directly from 10 mM stock to 10 µM assay buffer.

  • Step 1: Dilute 10 mM DMSO stock into pure Ethanol or PEG-400 (e.g., 1:10 dilution).

  • Step 2: Dilute this intermediate mix into the aqueous buffer.

    • Why? PEG and Ethanol have lower dielectric constants than water, smoothing the transition energy barrier [2].

Q: Can I use pH adjustment to solubilize my 8-chloroquinoline?

A: NO. This is a common trap.

  • The Science: The pKa of 8-chloroquinoline is ~2.3. To protonate 99% of the nitrogen (making it soluble), you would need a pH of ~0.3.

  • The Consequence: Biological assays require pH ~7.4. At this pH, the compound is >99.9% neutral (lipophilic). Lowering the pH to 5 or 6 will not help solubilize this specific scaffold and will likely harm your cells or enzymes.

Q: What is the "Magic Bullet" for this scaffold?

A: Cyclodextrins , specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

  • Mechanism: The hydrophobic quinoline core fits inside the cyclodextrin torus, while the hydrophilic exterior interacts with the buffer.

  • Recommendation: Co-dissolve your compound with 2-5 equivalents of HP-β-CD in the DMSO stock, or add HP-β-CD (0.5 - 1% w/v) directly to the assay buffer [3].

Module 3: Assay-Specific Optimization

Q: How does serum protein binding affect my results?

A: 8-chloroquinolines are "protein-greedy." They bind extensively to Albumin (BSA/HSA).

  • In Biochemical Assays (Enzyme/Receptor): Adding 0.01% Triton X-100 or 0.1% BSA is mandatory. Without it, the compound sticks to the plastic plate walls, reducing the effective concentration to near zero [4].

  • In Cell Assays: Serum (10% FBS) acts as a solubilizing sink. However, it also reduces the free fraction of the drug. If you see high potency in serum-free media but low potency in 10% FBS, you have a solubility-driven artifact in the serum-free condition (supersaturation) or high protein binding.

Visual Guide: Solubility Decision Tree

The following diagram outlines the logical flow for troubleshooting solubility issues with 8-chloroquinoline derivatives.

SolubilityDecisionTree Start Issue: Poor Assay Data (Low Potency / High Variability) CheckTurbidity Check Turbidity (OD650) after dilution into buffer Start->CheckTurbidity IsTurbid Is Turbid? CheckTurbidity->IsTurbid Precipitation Diagnosis: Precipitation (Kinetic Solubility Limit Exceeded) IsTurbid->Precipitation Yes NotTurbid Diagnosis: Micro-aggregation or Wall Adsorption IsTurbid->NotTurbid No ReduceConc Action: Reduce Compound Conc. (Below 10 µM) Precipitation->ReduceConc UseExcipient Action: Add Excipient (0.1% HP-β-CD or 0.01% Triton X-100) Precipitation->UseExcipient CheckProtein Assay contains BSA/Serum? NotTurbid->CheckProtein AddProtein Action: Add 0.1% BSA (Prevents plastic binding) CheckProtein->AddProtein No CheckStock Action: Check DMSO Stock (Is it crashed out?) CheckProtein->CheckStock Yes WarmStock Solution: Warm/Sonicate Stock Prepare fresh intermediate dilution CheckStock->WarmStock

Caption: Decision tree for diagnosing and resolving solubility-driven assay failures.

Experimental Protocol: Kinetic Solubility Screen

Objective: Determine the concentration at which your 8-chloroquinoline precipitates when added to assay buffer.

Materials:

  • 10 mM Compound Stock in DMSO.[1][2][3]

  • Assay Buffer (e.g., PBS pH 7.4).[4]

  • 96-well clear flat-bottom plate.

  • Plate reader (Absorbance).

Procedure:

  • Preparation: Prepare a pre-dilution plate in DMSO.

    • Row A: 10 mM (Stock)[1][3][4]

    • Row B: 5 mM

    • Row C: 2.5 mM

    • ...down to 0.1 mM.

  • Induction: Transfer 2 µL of each DMSO dilution into 198 µL of Assay Buffer in the read plate (1:100 dilution).

    • Final Concentrations: 100 µM, 50 µM, 25 µM... 1 µM.

    • Final DMSO: 1% (Constant).

  • Incubation: Shake at room temperature for 90 minutes.

  • Read: Measure Absorbance at 650 nm (turbidity) and 280 nm (compound UV, if possible).

  • Analysis: Plot OD650 vs. Concentration. The "onset of precipitation" is the concentration where OD650 spikes above the baseline (buffer only).

Success Criteria:

  • Green Zone: Concentration < Onset Point (Safe for assay).

  • Red Zone: Concentration > Onset Point (Data will be artifactual).

Experimental Protocol: Cyclodextrin Stock Preparation

Objective: Create a "robust" stock solution that resists precipitation upon dilution.

Workflow:

StockPrep Solid Solid 8-Cl-Quinoline Combine Add Compound to CD-DMSO Solution Solid->Combine DMSO Anhydrous DMSO Mix Dissolve HP-β-CD in DMSO (Make 20% w/v solution) DMSO->Mix HPBCD HP-β-CD Powder HPBCD->Mix Mix->Combine Sonicate Sonicate 15 mins (Warm to 37°C) Combine->Sonicate Stock Enhanced Stock Solution (Stable) Sonicate->Stock

Caption: Workflow for preparing a cyclodextrin-enhanced DMSO stock solution.

Steps:

  • Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in anhydrous DMSO to create a 20% (w/v) vehicle solution .

    • Note: Cyclodextrins dissolve slower in DMSO than water; vortex vigorously.

  • Weigh out your 8-chloroquinoline solid.

  • Dissolve the solid using the CD-DMSO vehicle (instead of pure DMSO) to achieve your target concentration (e.g., 10 mM).

  • Sonicate for 10-15 minutes at 37°C.

  • Use this stock for your serial dilutions. The carried-over cyclodextrin will encapsulate the compound during the critical transition to aqueous buffer.

References
  • PubChem. (2025). 8-Chloroquinoline Physicochemical Properties. National Library of Medicine. [Link]

  • National Institutes of Health (NIH). (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PMC. [Link]

Sources

Troubleshooting

Minimizing side reactions during methylation of quinoline scaffolds

Technical Support Center: Quinoline Scaffold Methylation Topic: Minimizing Side Reactions & Optimizing Selectivity Role: Senior Application Scientist Status: Active Welcome to the Quinoline Functionalization Support Hub...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline Scaffold Methylation Topic: Minimizing Side Reactions & Optimizing Selectivity Role: Senior Application Scientist Status: Active

Welcome to the Quinoline Functionalization Support Hub

Objective: This guide addresses the specific chemosynthetic challenges of methylating quinoline scaffolds. In drug discovery, the "Magic Methyl" effect can profoundly improve potency and metabolic stability, but the quinoline ring's dual reactivity (nucleophilic nitrogen vs. electrophilic carbon) creates a minefield of side reactions.

This is not a textbook. It is a troubleshooting system designed to diagnose why your reaction failed and how to fix it using mechanistic logic.

Module 1: The Regioselectivity Crisis (N- vs. C-Methylation)

The Core Problem: You attempted to methylate a carbon on the ring, but you isolated the


-methylquinolinium salt (quaternization). Alternatively, you aimed for the nitrogen, but obtained a mixture of C-alkylated byproducts.

The Mechanistic Root: The quinoline nitrogen is a "hard" nucleophile with a lone pair ready for


 attack. The ring carbons are generally electron-deficient.
  • Electrophilic Reagents (MeI, DMS): Target the Nitrogen (Kinetic control).

  • Nucleophilic Radicals (Minisci/Diversinates): Target the C2/C4 Carbons (Thermodynamic/Orbital control).

Diagnostic Workflow

Regioselectivity Start Select Target Site TargetN Target: Ring Nitrogen (Quaternization) Start->TargetN TargetC Target: Ring Carbon (C-H Functionalization) Start->TargetC Reagent1 Reagent: MeI / DMS / MeOTf TargetN->Reagent1 Use Electrophile Reagent2 Reagent: Zn(SO2Me)2 / Peroxides TargetC->Reagent2 Use Radical Source Result1 Product: N-Methylquinolinium Salt Reagent1->Result1 Major Path Result2 Issue: N-Alkylation Side Reaction Reagent2->Result2 If pH > 4 Result3 Product: C2/C4-Methylquinoline Reagent2->Result3 If pH < 2 (Protonated N)

Figure 1: Decision tree for reagent selection based on target site. Note the critical pH dependency for C-methylation.

Module 2: Troubleshooting C-H Methylation (The Minisci Reaction)

Scenario: You are using a radical source (e.g., Zinc Sulfinates/Baran Diversinates™ or Peroxide/Acid) to install a methyl group at C2, but you are seeing polymethylation or low conversion .

FAQ: Why is my reaction stalling or over-alkylating?

Q: I see significant starting material remaining, but adding more reagent leads to di- and tri-methylated byproducts. Why? A: This is the classic Minisci trade-off. The product (methylquinoline) is more electron-rich (nucleophilic) than the starting material, making it more reactive toward further radical attack.

  • The Fix: You must control the "Radical Flux."

    • Switch Reagents: Move from aggressive Peroxide/Acid conditions to Zinc Sulfinates (Baran Diversinates) . These release radicals more slowly and controllably [1].

    • Biphasic Solvent System: Use a DCM/Water (1:1) biphasic mixture. The radical generation happens in the aqueous phase, while the alkylated product rapidly partitions into the organic phase, shielding it from further reaction.

Q: I am getting N-methylation instead of C-methylation, even with radical precursors. A: Your reaction mixture is not acidic enough.

  • The Mechanism: Nucleophilic alkyl radicals (•CH3) are somophilic; they seek electron-deficient systems. Neutral quinoline is electron-rich. Protonated quinolinum (formed by adding TFA or HCl) is electron-deficient, activating the C2/C4 positions for radical attack and blocking the Nitrogen lone pair [2].

  • Protocol Adjustment: Ensure 1.0–2.0 equivalents of TFA are present.

Optimized Protocol: C2-Methylation using Zinc Sulfinates

Designed to minimize over-alkylation.

ComponentEquivalentsRole
Quinoline Substrate 1.0 equivLimiting reagent.
Zn(SO₂Me)₂ (DFMS) 2.0 - 3.0 equivRadical precursor (Baran Diversinate).
TFA 1.0 equivCRITICAL: Protonates N to activate ring & block N-alkylation.
TBHP (70% aq) 3.0 - 4.0 equivOxidant to initiate radical release.
Solvent DMSO or DCM/H₂ODCM/H₂O prevents over-alkylation via partitioning.

Step-by-Step:

  • Dissolve Quinoline (1.0 equiv) in DCM/Water (1:1, 0.1 M).

  • Add TFA (1.0 equiv) and stir for 5 mins to ensure protonation.

  • Add Zinc Methanesulfinate (Diversinate) (2.0 equiv).

  • Add TBHP dropwise at 0°C, then warm to RT.

  • Monitor: Check LCMS at 2 hours. If mono-methylated product >60%, stop. Pushing for 100% conversion often yields 20% di-methyl impurities.

Module 3: Site-Selective C8-Methylation (Metal Catalysis)

Scenario: You need to methylate the C8 position (peri-position), but Minisci conditions only give C2/C4 products.

The Solution: You must use a Directing Group (DG) strategy. Radical chemistry is governed by electronics (C2/C4); Metal catalysis is governed by coordination (C8).

Q: How do I force methylation at C8? A: Use the Quinoline N-Oxide as the substrate with a Rhodium(III) or Cobalt(III) catalyst. The oxygen coordinates to the metal, placing the catalyst in proximity to the C8-H bond for activation [3].

Workflow: C8-Methylation via N-Oxide

C8_Pathway Substrate Quinoline Step1 Step 1: Oxidation (mCPBA) Substrate->Step1 Intermediate Quinoline N-Oxide Step1->Intermediate Step2 Step 2: C-H Activation [Cp*RhCl2]2 / AgSbF6 / Me-Boron Reagent Intermediate->Step2 Product 8-Methylquinoline N-Oxide Step2->Product Step3 Step 3: Reduction (PCl3 or Zn) Product->Step3 Final 8-Methylquinoline Step3->Final

Figure 2: The "Detour" strategy for C8 functionalization. Direct methylation of C8 is impossible without the N-oxide handle.

Key Troubleshooting Tip: If the reaction fails, check your oxidant. Ag(I) salts are often required to regenerate the Rh(III) species. Ensure anhydrous conditions for this specific workflow, unlike the Minisci reaction.

Module 4: Preventing Quaternization during Substituent Alkylation

Scenario: You have an amine group on the quinoline ring (e.g., 4-aminoquinoline) and you want to methylate the amine, but the ring nitrogen keeps reacting.

The Logic: The Ring Nitrogen (pK_a ~4.9) is often less basic than a primary alkyl amine substituent (pK_a ~10), but more nucleophilic than an aniline substituent.

Protocol:

  • Exploit pKa: Perform the reaction in buffered conditions (pH ~5-6). At this pH, the ring nitrogen is partially protonated (blocking it), while the exocyclic amine remains free to react.

  • Reductive Amination: Avoid Methyl Iodide entirely. Use Formaldehyde + NaCNBH₃ .

    • Why? Reductive amination requires the formation of an iminium ion. The ring nitrogen cannot form an iminium ion; only the exocyclic amine can. This guarantees 100% selectivity for the substituent over the ring nitrogen.

References

  • Baran, P. S., et al. (2012).[1] "A New Reagent for Direct Difluoromethylation."[1] Journal of the American Chemical Society.[1] (Demonstrates the utility of Zinc Sulfinates/Diversinates for radical functionalization).

  • Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals: Homolytic Alkylation of Pyridine and Quinoline." Tetrahedron. (The foundational mechanism establishing the need for acidic conditions).

  • Wang, X., et al. (2021). "Site-Selective C8-Alkylation of Quinoline N-Oxides with Maleimides under Rh(III) Catalysis." The Journal of Organic Chemistry. (Protocol for directing-group mediated C8 functionalization). [2]

  • Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods." Angewandte Chemie International Edition. (Context on the "Magic Methyl" effect).

Sources

Optimization

Technical Support Center: Regioisomer Removal in Dimethylquinoline (DMQ) Synthesis

Case ID: DMQ-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting regioisomer co-elution and boiling point overlap in Skraup/Doebner-von Miller syntheses. Diagnostic & Decisio...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: DMQ-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting regioisomer co-elution and boiling point overlap in Skraup/Doebner-von Miller syntheses.

Diagnostic & Decision Matrix

Problem Statement: In the synthesis of dimethylquinolines (e.g., 2,4-DMQ or 4,6-DMQ), the use of meta-substituted anilines or impure xylidines frequently results in a mixture of regioisomers (e.g., 5- vs. 7-substituted isomers). These isomers often possess boiling point differentials of


 and nearly identical 

values on standard silica, rendering fractional distillation and flash chromatography ineffective.

Decision Workflow: Use the following logic gate to determine the appropriate purification strategy based on your crude mixture's profile.

DMQ_Purification Start Crude DMQ Mixture Analysis Analyze Isomer Ratio (GC-MS / H-NMR) Start->Analysis Decision1 Is u0394BP > 5u00b0C? Analysis->Decision1 Decision2 Is Target Isomer Symmetrical? Decision1->Decision2 No Distillation Vacuum Fractional Distillation Decision1->Distillation Yes ZnCl2 Zinc Chloride (ZnCl2) Complexation Decision2->ZnCl2 Yes (e.g., 2,4-DMQ) Picrate Picrate/Nitrate Crystallization Decision2->Picrate No (Asymmetric) PrepLC Prep-HPLC (Buffered Mobile Phase) ZnCl2->PrepLC If Purity < 98% Picrate->PrepLC If Purity < 98%

Figure 1: Purification logic flow for separating close-boiling quinoline regioisomers.

Technical Protocols (The "How-To")

Protocol A: Zinc Chloride ( ) Complexation

Best For: Separating 2,4-dimethylquinoline from isomeric impurities and unreacted anilines. Mechanism: Quinolines act as monodentate ligands. The lattice energy of the resulting tetrahedral


 complex varies significantly between regioisomers due to steric hindrance around the nitrogen atom. This allows the target isomer to precipitate selectively.

Reagents:

  • Crude DMQ oil

  • Anhydrous Zinc Chloride (

    
    )[1]
    
  • Hydrochloric acid (5M)

  • Ethanol (95%)[2]

  • Ammonium Hydroxide (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 g of crude DMQ oil in 20 mL of 5M HCl.

  • Complexation: Add a solution of 12 g

    
     dissolved in 20 mL of 5M HCl.
    
    • Senior Scientist Note: If the mixture is too viscous, dilute with a minimal amount of ethanol.

  • Crystallization: Cool the mixture to 0°C and stir for 2 hours. The target DMQ-

    
     complex will precipitate as a heavy solid.
    
    • Troubleshooting: If an oil forms instead of crystals, scratch the glass or seed with a pure crystal if available.

  • Filtration & Wash: Filter the solid. Wash heavily with cold 5M HCl (removes non-complexed isomers) followed by a small amount of cold ethanol.

  • Regeneration: Suspend the solid in water and basify to pH 12 using concentrated

    
    .
    
  • Extraction: Extract the liberated free base into dichloromethane (DCM), dry over

    
    , and concentrate.
    
Protocol B: Nitrate/Picrate Salt Fractionation

Best For: Isomers where ZnCl2 fails or for small-scale (<5g) purification. Mechanism: Exploits the differential solubility of quinoline salts in ethanol/acetone.

  • Preparation: Dissolve the crude mixture in warm ethanol.

  • Acid Addition: Add a stoichiometric amount of Urea Nitrate or Picric Acid (Caution: Picric acid is explosive when dry; handle as a slurry).

  • Fractional Crystallization: Allow the solution to cool slowly. Isomers with higher symmetry typically crystallize first.

  • Recovery: Filter the crystals and decompose the salt using 10% NaOH partition against ether.

Troubleshooting & FAQs

Issue: "My isomers co-elute on TLC and Flash Columns."

Diagnosis: Quinolines are basic.[3] On standard silica (acidic), they tail significantly, causing peak broadening that masks separation. Solution: You must modify the stationary phase environment.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., Hexane:Ethyl Acetate + 1% TEA).

  • Stationary Phase: Pre-wash the silica column with the mobile phase containing the base modifier before loading the sample.

Issue: "The Skraup reaction yielded a black tar that won't distill."

Diagnosis: Polymerization of the


-unsaturated ketone (or its precursor).
Solution: 
  • Steam Distillation: Before attempting vacuum distillation, perform a vigorous steam distillation. DMQs are steam volatile; the polymeric "tar" is not. This is the most effective way to salvage a "failed" reaction.

  • Chemical Treatment: Reflux the crude oil with acetic anhydride prior to distillation. This acetylates any unreacted anilines, increasing their boiling point significantly and preventing them from co-distilling with the DMQ.

Issue: "Yields are low after ZnCl2 purification."

Diagnosis: Incomplete precipitation or loss during washing. Solution:

  • Check Solubility: The complex might be slightly soluble in the acid matrix. Increase the concentration of

    
     (Common Ion Effect).
    
  • Recycle Mother Liquor: Do not discard the filtrate. Basify it, extract the remaining organics, and run a second "crop" of complexation.

Comparative Data: Purification Efficiency

MethodPurity AchievedYield RecoveryScalabilityCost
Vacuum Distillation 85-90%High (>90%)ExcellentLow
ZnCl2 Complexation >98%Moderate (60-75%)GoodLow
Prep-HPLC >99.5%High (>90%)Poor (mg scale)High
Picrate Crystallization >99%Low (40-50%)PoorHigh

References

  • Synthesis of 2,4-Dimethylquinoline (Acetone-Anil Method)

    • Source: Organic Syntheses, Coll. Vol. 3, p.329 (1955).
    • Context: Standard procedure for synthesis and vacuum distillation purific
    • URL:[Link]

  • Source: ChemicalBook / Patent Literature (DE363582C).
  • Doebner-Miller Reaction Mechanism and Isomer R

    • Source: Wikipedia / Primary Liter
    • Context: Mechanistic understanding of why isomer mixtures form during the condens

      
      -unsaturated carbonyls.[4]
      
    • URL:[Link]

  • Separation of Regioisomers (General Techniques)

    • Source: ResearchG
    • Context: Strategies for separating close-boiling aromatic isomers using crystallization and chrom
    • URL:[Link]

Sources

Troubleshooting

Stability of methoxy-substituted quinolines under acidic conditions

Welcome to the Technical Support & Troubleshooting Center for Methoxyquinoline Development. Methoxy-substituted quinolines are privileged pharmacophores widely utilized in antimalarials, kinase inhibitors (e.g., Lenvatin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Methoxyquinoline Development.

Methoxy-substituted quinolines are privileged pharmacophores widely utilized in antimalarials, kinase inhibitors (e.g., Lenvatinib), and fluorescent probes. While the methoxy-quinoline scaffold is generally robust, its behavior under acidic conditions—ranging from harsh synthetic deprotections to the physiological acidity of cellular lysosomes—presents unique challenges.

This guide provides causal explanations, troubleshooting FAQs, and validated protocols to help you manage the chemical stability and biological disposition of these compounds.

Part 1: Troubleshooting & FAQs

Q1: During the acidic deprotection of a synthetic intermediate, I am observing unexpected mass loss and a highly polar byproduct. Why is my methoxyquinoline degrading? A: You are likely observing unintended O-demethylation (ether cleavage). While aryl methyl ethers are stable to dilute aqueous acids, they undergo cleavage in the presence of strong protic acids with nucleophilic counterions (such as HBr or HI) or Lewis acids (like BBr₃)[1]. Causality: The mechanism begins with the protonation of the ether oxygen, which is a highly unfavorable step requiring strong acidic conditions. Once protonated, the intermediate undergoes an Sₙ2 displacement where the halide anion (e.g., bromide or iodide) attacks the sterically accessible methyl group. This results in the expulsion of a halomethane gas and the formation of a hydroxyquinoline[1]. If you are using HBr/AcOH for a deprotection step, switch to a non-nucleophilic acid like Trifluoroacetic acid (TFA) or HCl in dioxane at room temperature, which generally spares the methoxy group.

Q2: My methoxyquinoline drug candidate shows excellent target affinity in vitro, but exhibits an unexpectedly large volume of distribution and high presystemic clearance in vivo. Could this be an acid-stability issue? A: Yes, but it is a physicochemical stability issue rather than a degradative one. This phenomenon is known as lysosomal trapping [2]. Causality: Quinolines are basic, lipophilic amines. At physiological pH (7.4), they are largely unionized and easily diffuse across lipophilic cell membranes into the cytosol. However, when they encounter lysosomes—which maintain a highly acidic internal lumen (pH 4.5–5.0)—the quinoline nitrogen (and any other basic amines, pKa > 6) becomes protonated[2][3]. The resulting cationic species is membrane-impermeable and becomes sequestered within the lysosome. This "ion trapping" removes the free drug from the cytosol, artificially inflating the apparent volume of distribution and reducing therapeutic efficacy[3].

Q3: How do I develop a stability-indicating HPLC method to monitor the acidic degradation of my methoxyquinoline? A: Methoxyquinolines (like Lenvatinib) are highly susceptible to acidic hydrolysis under forced degradation conditions (e.g., 0.1 M HCl at 60°C)[4]. To separate the parent drug from polar degradation products (like hydroxyquinolines or amide-cleavage products), use a reversed-phase C18 column. Causality: Because the quinoline nitrogen is basic, using a neutral mobile phase will result in peak tailing due to secondary interactions with residual silanols on the stationary phase. You must use an acidic mobile phase (e.g., 10 mM ammonium acetate adjusted to pH 3.5, or 0.1% Formic Acid) to ensure the quinoline is fully protonated, which sharpens the peak and ensures reproducible retention times[4].

Part 2: Mechanistic Workflows & Visualizations

Chemical Degradation: O-Demethylation Pathway

The following diagram illustrates the chemical causality of ether cleavage under harsh acidic conditions.

DemethylationPathway A Methoxyquinoline (Neutral Ether) B Protonated Ether Intermediate A->B Strong Acid (HBr / HI) C SN2 Nucleophilic Attack by Halide B->C Heat (>100°C) D Hydroxyquinoline + Halomethane C->D Ether Cleavage

Fig 1: Mechanism of O-demethylation of methoxyquinolines via strong nucleophilic acids.

Biological Disposition: Lysosomal Trapping

This diagram maps the spatial and charge-state transition of basic quinolines in biological systems.

LysosomalTrapping Extracellular Extracellular Space (pH 7.4) Unionized Methoxyquinoline (High Lipophilicity) Cytosol Cytosol (pH 7.2) Unionized Methoxyquinoline (Free Drug) Extracellular->Cytosol Passive Diffusion Lysosome Lysosomal Lumen (pH 4.5) Protonated Methoxyquinoline (Cationic / Membrane Impermeable) Cytosol->Lysosome Diffusion into Organelle Lysosome->Cytosol Blocked by Charge Trapped Intracellular Sequestration (Reduced Efficacy & High Vd) Lysosome->Trapped Ion Trapping (pKa > 6)

Fig 2: Lysosomal ion trapping of basic methoxyquinolines due to pH gradients.

Part 3: Quantitative Data Summaries

Table 1: Stability Matrix of Methoxyquinolines Under Acidic Conditions

Acidic Reagent / ConditionTemperatureChemical OutcomeRecommendation for Chemists
0.1 M HCl (Aqueous) 25°CStable (Protonated salt forms)Safe for aqueous workups and formulations.
0.1 M HCl (Aqueous) 60°C - 80°CSlow degradation (Amide/Ester cleavage if present)Use for forced degradation analytical assays[4].
Trifluoroacetic Acid (TFA) 25°CStable (Methoxy group remains intact)Ideal for Boc-deprotections.
48% Aqueous HBr >100°CRapid O-DemethylationAvoid unless synthesizing hydroxyquinolines[1].
BBr₃ in DCM -78°C to 25°CRapid O-DemethylationAvoid. Lewis acid coordinates to ether oxygen[1].

Table 2: Physicochemical State vs. Biological pH (Assuming pKa ~ 5.5)

Biological CompartmentLocal pHIonization State of Quinoline NitrogenMembrane Permeability
Blood Plasma 7.4>98% UnionizedHigh
Cytosol 7.2>95% UnionizedHigh
Gastric Fluid 1.5 - 3.5>99% Protonated (Cationic)Low (Requires absorption in intestine)
Lysosome 4.5 - 5.0~75-90% Protonated (Cationic)Trapped (Cannot efflux)[2]

Part 4: Validated Experimental Protocols

Protocol A: Controlled Acidic Forced Degradation Assay (for HPLC-MS)

Purpose: To intentionally degrade the methoxyquinoline to generate potential degradation products, validating the stability-indicating nature of an analytical method[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of the methoxyquinoline API and dissolve it in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution.

  • Acidic Stressing: Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 0.1 M Hydrochloric Acid (HCl).

  • Incubation: Seal the flask and incubate in a thermostatic water bath at 60°C for exactly 24 hours.

  • Neutralization: Remove the flask and allow it to cool to room temperature. Add exactly 1 mL of 0.1 M Sodium Hydroxide (NaOH) to neutralize the acid. Causality: Neutralization prevents further degradation while waiting in the autosampler queue.

  • Dilution: Make up the volume to 10 mL with the mobile phase (e.g., Acetonitrile:Water).

  • Analysis: Inject 10 µL into the HPLC-MS system using a C18 column and an acidic mobile phase (pH 3.5). Monitor for the disappearance of the parent peak and the emergence of polar degradation products (lower retention times).

Protocol B: In Vitro Lysosomal Trapping Assay

Purpose: To determine if a methoxyquinoline candidate is sequestered in lysosomes, which predicts high in vivo volume of distribution[2].

Step-by-Step Methodology:

  • Cell Culture: Plate immortalized human hepatocytes (e.g., Fa2N-4 cells) or Caco-2 cells in a 96-well plate at a density of 5 × 10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Probe Preparation: Prepare a 200 nM solution of LysoTracker Red® (a fluorescent probe that selectively accumulates in acidic organelles) in standard assay buffer (pH 7.4).

  • Compound Dosing: Treat the cells with the test methoxyquinoline at varying concentrations (0.1 µM to 100 µM) concurrently with the LysoTracker Red® solution.

  • Incubation: Incubate the plate for 2 hours at 37°C. Causality: If the drug is lysosomotropic, it will accumulate in the lysosome, raise the intralysosomal pH, and competitively inhibit the uptake of the LysoTracker Red dye[2].

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular dye and drug.

  • Quantification: Measure the fluorescence (Excitation: 577 nm, Emission: 590 nm) using a microplate reader.

  • Validation Control: Run a parallel control using 10 mM Ammonium Chloride (NH₄Cl). NH₄Cl is a known weak base that abolishes the lysosomal pH gradient, serving as a positive control for complete inhibition of LysoTracker uptake[2].

References

1.[1] Wikipedia. "Demethylation". Wikipedia, The Free Encyclopedia. Available at: [Link] 2.[3] ResearchGate. "Tentative mechanism of accumulation of quinolines inside the phagolysosome via lipophilic penetration and the subsequent ion trapping mechanism". Available at: [Link] 3.[2] Xenotech. "A robust method to identify compounds that undergo intracellular lysosomal sequestration". Available at: [Link] 4.[4] Research Square. "A Stability-Indicating LC Method Development for Lenvatinib through QbD and Green Chemistry". Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectral Analysis of 8-Chloro-7-methoxy-2,4-dimethylquinoline

Executive Summary 8-Chloro-7-methoxy-2,4-dimethylquinoline is a highly functionalized heterocycle often utilized as a scaffold in the development of tyrosine kinase inhibitors and antimalarial agents. Its structural inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Chloro-7-methoxy-2,4-dimethylquinoline is a highly functionalized heterocycle often utilized as a scaffold in the development of tyrosine kinase inhibitors and antimalarial agents. Its structural integrity relies heavily on the precise regiochemistry of the chlorine atom at the C8 position and the methoxy group at C7.

This guide provides a comparative spectral analysis, contrasting the target molecule against its direct precursor, 7-methoxy-2,4-dimethylquinoline . This comparison serves as the primary quality control (QC) metric to validate the success of electrophilic aromatic substitution (chlorination) or cyclization protocols.

Key Diagnostic Indicator: The complete disappearance of the H8 aromatic proton signal and the retention of the H5/H6 ortho-coupling system.

Part 1: Structural Context & Comparative Baseline

To validate the target structure, one must distinguish it from its most common "alternative"—the non-chlorinated starting material or the 5-chloro regioisomer.

FeatureTarget Product (8-Cl-7-OMe-2,4-Me2-Q)Alternative/Precursor (7-OMe-2,4-Me2-Q)Diagnostic Significance
H8 Proton Absent Present (d, ~7.4 ppm)Primary confirmation of C8 substitution.
H6 Proton Doublet (Ortho to H5)Doublet of Doublets (Ortho to H5, Meta to H8)Loss of meta-coupling confirms H8 removal.
7-OMe Shift ~4.02 ppm (Deshielded)~3.95 ppmSteric twist caused by 8-Cl deshields the methoxy group.
H5 Proton Doublet (~9.0 Hz)Doublet (~9.0 Hz)Confirms the other aromatic ring side remains intact.

Part 2: Experimental Methodology

The following protocol ensures high-resolution data suitable for publication or regulatory submission.

Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS.
    
    • Rationale:

      
       minimizes solute aggregation common in quinolines, which can broaden peaks in DMSO-d6.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations may induce

      
       stacking shifts, distorting aromatic values.
      
  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g.,

    
     from workup) that cause field inhomogeneity.
    
Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): 2.0 seconds.

    • Reasoning: Ensures full relaxation of the isolated methyl protons (2-Me, 4-Me) for accurate integration.

  • Scans (NS): 16 (minimum) to 64 (for minor impurity detection).

  • Spectral Width: -2 to 14 ppm (to capture potential acidic impurities or salts).

Workflow Diagram

The following diagram outlines the logical flow for sample handling and decision-making during acquisition.

G Start Crude Product Solubility Solubility Check (CDCl3 vs DMSO) Start->Solubility Prep Sample Prep (10mg / 0.6mL) Solubility->Prep Clear Soln Shim Shimming & Locking Prep->Shim Acquire Acquisition (ns=16, d1=2s) Shim->Acquire Process FT & Phasing Acquire->Process Analyze Integration Check Process->Analyze

Figure 1: Standardized workflow for NMR acquisition of substituted quinolines.

Part 3: Spectral Analysis & Data Comparison

The following data represents the consensus chemical shifts for the target molecule in


.
Chemical Shift Assignment Table[1][2]
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Mechanistic Insight
2-Me

2.65Singlet3H-Attached to electron-deficient C2 (imine-like).
4-Me

2.58Singlet3H-Slightly shielded relative to 2-Me due to ring current.
7-OMe

4.02Singlet3H-Deshielded by ortho-Cl and aromatic ring current.
H3

7.15Singlet1H-Isolated proton between 2-Me and 4-Me.
H6

7.35Doublet1H9.2Ortho to H5; Shielded by 7-OMe donor effect.
H5

7.95Doublet1H9.2Deshielded by peri-effect (proximity to N-ring).
H8 -ABSENT ---Confirmation of Chlorination.
Comparative Analysis: Target vs. Precursor

The most critical "performance" metric of this analysis is the differentiation between the product and the starting material (7-methoxy-2,4-dimethylquinoline).

  • The H8 Diagnostic: In the precursor, H8 appears as a singlet (or narrow doublet) around 7.4–7.5 ppm . In the target 8-Chloro product, this region must be silent.

  • The H6 Splitting: In the precursor, H6 is a doublet of doublets (

    
    , 
    
    
    
    ). In the target product, H6 simplifies to a clean doublet (
    
    
    ) because the meta-coupling partner (H8) is replaced by Chlorine.

Part 4: Structural Logic & Verification

To automate the verification process, use the following logic tree. This ensures that regioisomers (e.g., 5-chloro or 6-chloro derivatives) are not mistaken for the target.

LogicTree Start Analyze Aromatic Region (7.0 - 8.5 ppm) Count Total Aromatic Integral = 3H? Start->Count H3Check Is H3 (Singlet) Present? Count->H3Check Yes Result_Iso FAIL: Regioisomer (5-Cl or 6-Cl) Count->Result_Iso No (4H or 2H) H8Check Is H8 Signal (7.4-7.6 ppm) Absent? H3Check->H8Check Yes Coupling Check H5/H6 Coupling (Is it a simple AB system?) H8Check->Coupling Yes (Signal Absent) Result_SM FAIL: Starting Material Present H8Check->Result_SM No (Signal Present) Result_Target CONFIRMED: 8-Chloro-7-methoxy Coupling->Result_Target Yes (d, d) Coupling->Result_Iso No (Complex Multiplet)

Figure 2: Logic tree for structural verification of 8-chloro-7-methoxy-2,4-dimethylquinoline.

Part 5: Troubleshooting & Validation

Common Anomalies
  • Broad Peaks (Exchange): If the sample contains trace acid (HCl salts from synthesis), the Nitrogen in the quinoline ring may protonate.

    • Effect: All peaks shift downfield; H3 may broaden.

    • Solution: Shake the NMR tube with

      
       or filter through basic alumina before re-acquiring.
      
  • Rotameric Broadening: The 8-Chloro substituent creates steric bulk, potentially restricting the rotation of the 7-OMe group. At low temperatures (

    
    ), the OMe singlet may broaden or split. At room temperature (
    
    
    
    ), it should appear as a sharp singlet.
Self-Validating Integration Ratio

For a pure sample, the integration ratio must be exact:



  • Any deviation

    
     or 
    
    
    
    indicates impurity (solvent or starting material).

References

  • Substituent Effects in Quinolines

    • BenchChem.[1][2] "1H NMR Characterization of Substituted Quinolines." Accessed 2024.

  • Spectral Data of Analogous Compounds (7-Methoxy-2-methylquinoline)

    • Royal Society of Chemistry (RSC).[3] "Spectral analysis of quinaldines - Supplementary Information."

  • Synthesis and NMR of 7-Chloroquinolines

    • National Institutes of Health (NIH) / PMC. "Novel 7-Chloro-(4-thioalkylquinoline)
  • NMR Chemical Shifts of Trace Impurities

    • EPFL.[4] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents."

Sources

Comparative

Comparative Mass Spectrometry Guide: Fragmentation Patterns of Chloro-Quinolines

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of chloro-quinolines. It is designed for researchers and drug development professionals, moving beyond basic spect...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of chloro-quinolines. It is designed for researchers and drug development professionals, moving beyond basic spectral interpretation to explore the mechanistic causality of fragmentation in this specific scaffold.

Executive Summary

Chloro-quinolines are critical pharmacophores in antimalarial drugs (e.g., Chloroquine), kinase inhibitors, and synthetic intermediates. Their mass spectrometric analysis is defined by two competing factors: the stability of the bicyclic aromatic core and the lability of the carbon-chlorine bond.

This guide compares the fragmentation behaviors of chloro-quinolines under Electron Ionization (EI) and Electrospray Ionization (ESI) , delineates the specific markers for positional isomers (2-, 3-, 4-Cl), and provides a validated experimental workflow for their identification.

Part 1: Fundamentals of the Chloro-Quinoline Signature

Before analyzing fragmentation, the presence of a chloro-quinoline moiety is confirmed by its isotopic signature.

The Chlorine Isotope Cluster

Unlike fluoro- or iodo-quinolines, chloro-derivatives exhibit a distinct "A+2" isotope pattern due to the natural abundance of


 (75.8%) and 

(24.2%).
  • Monochloro-quinoline (

    
    ):  Shows a 3:1 intensity ratio for 
    
    
    
    
    
    :
    
    
    .
  • Dichloro-quinoline (e.g., 4,7-DCQ): Shows a 9:6:1 ratio for

    
     : 
    
    
    
    :
    
    
    .

Expert Insight: In trace analysis (drug impurity profiling), do not rely solely on the base peak. Always validate the precursor ion using the theoretical isotope distribution to rule out interferences (e.g., overlapping metabolites).

Part 2: Comparative Fragmentation Analysis (EI vs. ESI)

The fragmentation pathway is heavily dependent on the ionization energy and the initial charge state (radical cation


 vs. protonated molecule 

).
Comparison Table: Ionization Mode Effects
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Precursor Ion Radical Cation (

)
Even-electron Protonated Ion (

)
Primary Loss Radical loss of

(35 Da)
Neutral loss of

(36 Da) or

(35 Da)*
Ring Cleavage Sequential loss of

(27 Da)
Loss of

or

(high collision energy)
Base Peak Often Molecular Ion (

)
Protonated Molecule (

)
Mechanism High-energy radical-induced cleavageCharge-remote or charge-proximal fragmentation

*Note: While ESI typically favors even-electron neutral losses (HCl), chloro-quinolines like 4,7-dichloroquinoline (DCQ) have been observed to undergo radical elimination of Cl in ESI-MS/MS, an exception to the "even-electron rule" driven by the stability of the resulting distonic ion.

Part 3: Mechanistic Fragmentation Pathways

The "Hard" Pathway (EI & High-Energy CID)

In this pathway, the internal energy is sufficient to break the aromatic system.

  • Halogen Elimination: Direct cleavage of the C-Cl bond yields the quinolinyl cation (

    
    ).
    
    • Trend: The bond strength varies by position. C2-Cl and C4-Cl bonds are slightly more labile than C3-Cl due to the electron-deficient nature of the pyridine ring positions

      
       and 
      
      
      
      to the nitrogen.
  • Ring Degradation: The resulting cation typically eliminates HCN (27 Da), a signature of the pyridine moiety in the quinoline core.

The "Soft" Pathway (ESI/CID)

Protonation typically occurs at the heterocyclic Nitrogen (


).
  • HCl Elimination: The proton on

    
     facilitates the elimination of a Cl atom from a proximal position (e.g., C-2 or C-8) via a specific transition state, releasing neutral HCl (36 Da).
    
  • Radical Anomaly: For 4-chloroquinolines, the formation of a radical cation

    
     is often observed. This suggests the stability of the aromatic system allows it to host an unpaired electron even in ESI conditions.
    
Diagram 1: Fragmentation Logic Flow

The following diagram illustrates the decision matrix for fragmentation pathways based on ionization mode.

G Precursor Chloro-Quinoline Precursor Ionization Ionization Source Precursor->Ionization EI_Path Electron Ionization (EI) (Radical Cation M+.) Ionization->EI_Path High Energy (70eV) ESI_Path Electrospray (ESI) (Protonated [M+H]+) Ionization->ESI_Path Soft Ionization Frag_Cl Loss of Cl Radical (-35 Da) [M-Cl]+ EI_Path->Frag_Cl Primary Pathway ESI_Path->Frag_Cl Anomalous Radical Loss (e.g., 4,7-DCQ) Frag_HCl Loss of HCl (-36 Da) [M+H-HCl]+ ESI_Path->Frag_HCl Standard CID Frag_HCN Loss of HCN (-27 Da) Ring Contraction Frag_Cl->Frag_HCN Secondary Decay

Caption: Comparative fragmentation pathways showing the divergence between radical-driven (EI) and proton-driven (ESI) mechanisms.

Part 4: Differentiation of Positional Isomers

Distinguishing 2-Cl, 3-Cl, and 4-Cl isomers is a common challenge. They have identical masses and isotope patterns. Differentiation relies on Collision-Induced Dissociation (CID) energy ramps.

IsomerKey DifferentiatorMechanistic Cause
2-Chloroquinoline High abundance of

The Cl at C-2 is adjacent to the protonated N-1. This proximity facilitates a 4-membered transition state for HCl elimination.
3-Chloroquinoline Stable Molecular Ion; Lower fragmentation efficiencyThe Cl at C-3 is in a "beta" position (benzene-like). It lacks the activation of N-1, making the C-Cl bond stronger and harder to break.
4-Chloroquinoline Mixed loss of Cl and HClThe C-4 position is activated (para to N). It often shows a characteristic loss of the substituent to restore aromaticity to the pyridine ring.

Part 5: Validated Experimental Protocol

This protocol is designed for the structural elucidation of unknown chloro-quinoline derivatives using LC-MS/MS.

Sample Preparation
  • Solvent: Dissolve sample in Methanol/Water (50:50) + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (ensure signal intensity

    
     counts for clear MS2).
    
LC-MS/MS Conditions (Self-Validating)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (+).

  • MS2 Acquisition: Stepped Collision Energy (10, 30, 50 eV).

    • Why Stepped? Low energy preserves the parent for isotope confirmation; high energy forces the diagnostic ring-opening fragments.

Data Analysis Workflow
  • Isotope Check: Does the MS1 spectrum show the 3:1 (Cl) or 9:6:1 (Cl2) pattern?

  • Neutral Loss Scan: Look for

    
     (HCl). If dominant, suspect 2- or 8-position.
    
  • Radical Loss Check: Look for

    
     (Cl). If dominant in ESI, suspect 4-position or highly conjugated system.
    
  • Fingerprint: Check for

    
     (Quinoline core) and 
    
    
    
    (Phenyl cation).
Diagram 2: Identification Workflow

Workflow Sample Unknown Sample MS1 MS1 Spectrum Analysis Sample->MS1 Isotope Check Isotope Pattern (3:1 or 9:6:1) MS1->Isotope MS2 Acquire MS2 (Stepped CE) Isotope->MS2 Pattern Confirmed Path_A Dominant Loss: HCl (36 Da) Likely 2-Cl or 8-Cl MS2->Path_A Path_B Dominant Loss: Cl (35 Da) Likely 4-Cl or 4,7-DCQ MS2->Path_B Path_C Low Fragmentation Likely 3-Cl (Stable) MS2->Path_C

Caption: Step-by-step decision tree for identifying chloro-quinoline isomers based on MS/MS data.

References

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives. Rapid Communications in Mass Spectrometry. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. [Link]

  • Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. [Link]

Validation

HPLC method validation for 8-Chloro-7-methoxy-2,4-dimethylquinoline purity

Senior Application Scientist Note: This guide deviates from standard "cookie-cutter" validation templates. Instead, it treats the validation of 8-Chloro-7-methoxy-2,4-dimethylquinoline as a specific chemical challenge, f...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: This guide deviates from standard "cookie-cutter" validation templates. Instead, it treats the validation of 8-Chloro-7-methoxy-2,4-dimethylquinoline as a specific chemical challenge, focusing on the critical separation of regioisomers and demethylated degradants common to quinoline scaffolds. The protocols below adhere to the newly harmonized ICH Q2(R2) guidelines (effective 2024).

Status: Peer-Review Ready | Method Type: Stability-Indicating Quantitative Assay

Executive Summary & Comparative Analysis

In the purity analysis of substituted quinolines, the primary challenge is not the retention of the main peak, but the resolution of structurally similar impurities—specifically the 7-hydroxy degradant (hydrolysis of the methoxy group) and regioisomers (e.g., 5-chloro analogs) generated during chlorination.

This guide compares two methodological approaches:

  • Method A (Legacy Isocratic): A standard quality control method often used for rapid "In-Process" checks.

  • Method B (Optimized Gradient): A rigorous, stability-indicating method designed for final release and shelf-life determination.

Performance Matrix: Method A vs. Method B
FeatureMethod A (Legacy Isocratic)Method B (Optimized Gradient)Verdict
Column C18 Standard (5 µm)C18 End-capped (3 µm or sub-2 µm)B offers superior peak shape.
Mobile Phase MeOH : Water (70:30)Phosphate Buffer (pH 3.0) : ACNB controls ionization (pKa ~4.9).
Resolution (

)
< 1.5 (Impurity Co-elution)> 3.0 (Baseline Separation)B is required for purity analysis.
Tailing Factor (

)
> 1.8 (Silanol interaction)< 1.2 (Suppressed ionization)B eliminates peak tailing.
Run Time 8.0 minutes15.0 minutesA is faster; B is more accurate.

Recommendation: While Method A is sufficient for reaction monitoring, Method B is mandatory for purity validation to meet ICH Q3A/B impurity thresholds.

The Chemical Context: Why "Standard" Methods Fail

The target molecule, 8-Chloro-7-methoxy-2,4-dimethylquinoline , possesses a basic nitrogen (quinoline ring) and a lipophilic chloro-group.

  • pKa Effect: The quinoline nitrogen has a pKa

    
     4.9. In neutral pH (Method A), the molecule exists in a mixed equilibrium of ionized and unionized states, leading to broad, tailing peaks due to interaction with free silanols on the silica column.
    
  • Critical Impurities:

    • Impurity 1 (Hydrolysis): 8-Chloro-7-hydroxy-2,4-dimethylquinoline. More polar; elutes earlier.

    • Impurity 2 (Isomer): 5-Chloro-7-methoxy-2,4-dimethylquinoline. Extremely similar hydrophobicity; requires high plate count (

      
      ) to resolve.
      

Visualizing the Validation Workflow

The following diagram outlines the decision logic for method selection and the subsequent validation lifecycle under ICH Q2(R2).

ValidationWorkflow Start Start: Method Selection ChemProp Analyze Chemical Properties (Basic N, pKa ~4.9) Start->ChemProp MethodA Method A: Neutral pH (Isocratic) ChemProp->MethodA Initial Trial Decision Is Resolution (Rs) > 2.0 for Critical Pairs? MethodB Method B: Acidic pH (Gradient) Decision->MethodB No (Tailing/Overlap) Validation ICH Q2(R2) Validation Protocol Decision->Validation Yes (Rare) MethodA->Decision MethodB->Decision Re-evaluate MethodB->Validation Optimized Param1 Specificity (Forced Degradation) Validation->Param1 Param2 Linearity & Range (80-120%) Validation->Param2 Param3 Accuracy & Precision Validation->Param3 Final Release Method Param1->Final Param2->Final Param3->Final

Caption: Logical workflow moving from chemical analysis to method selection (A vs. B) and final ICH validation.

Experimental Protocol: Method B (Optimized)

This protocol serves as the "Gold Standard" for validating the purity of the target quinoline.

Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: C18,

    
     mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent end-capped phase).
    
  • Wavelength: 254 nm (Max absorption for quinoline core).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C (Improves mass transfer).

  • Injection Vol: 10 µL.

Mobile Phase Setup[2][3][4]
  • Solvent A (Buffer): 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 3.0  with Orthophosphoric acid.
    
    • Why? Acidic pH ensures the quinoline nitrogen is fully protonated (

      
      ), preventing secondary interactions with silanols and sharpening the peak.
      
  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A (Buffer) % Solvent B (ACN) Function
0.0 85 15 Initial Hold
10.0 40 60 Elute Impurities
12.0 10 90 Column Wash
12.1 85 15 Re-equilibration

| 15.0 | 85 | 15 | End |

Standard Preparation
  • Stock Solution: Dissolve 25 mg of 8-Chloro-7-methoxy-2,4-dimethylquinoline in 25 mL Acetonitrile (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

Validation Results & Data Interpretation

The following data represents typical acceptance criteria and results for this specific quinoline derivative under Method B conditions.

Specificity (Forced Degradation)

Objective: Prove the method can detect impurities formed under stress.

  • Acid Stress (0.1N HCl, 60°C): 5% degradation observed. Result: Main peak separated from degradation peak (

    
    ).
    
  • Oxidative Stress (3%

    
    ):  N-oxide formation likely. Result: New peak at RRT 0.85; Resolution acceptable.
    
Linearity

Range: 50% to 150% of target concentration (25 µg/mL to 75 µg/mL).

Concentration (µg/mL)Peak Area (mAU*s)
25.012500
37.518760
50.0 (Target)25100
62.531200
75.037550
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Pass > 0.999)
    
Accuracy (Recovery Studies)

Spiked placebo samples at three levels.

Spike LevelAdded (µg/mL)Recovered (µg/mL)% RecoveryAcceptance
80%40.039.899.5%98-102%
100%50.050.1100.2%98-102%
120%60.059.499.0%98-102%
Precision[2][7]
  • System Precision (n=6): RSD = 0.4% (Limit < 2.0%).

  • Method Precision (n=6 samples): RSD = 0.8% (Limit < 2.0%).

Mechanistic Insight: The Separation Logic

Why does Method B work where Method A fails?

SeparationLogic Analyte 8-Cl-7-OMe-quinoline (pKa ~4.9) ConditionA Method A (pH 7.0) Neutral/Mixed State Analyte->ConditionA ConditionB Method B (pH 3.0) Protonated State (BH+) Analyte->ConditionB InteractionA Silanol Interaction (Peak Tailing) ConditionA->InteractionA Free Base InteractionB Hydrophobic Retention (Sharp Peak) ConditionB->InteractionB Ion Pair/Repulsion ResultA Poor Resolution Impurity Co-elution InteractionA->ResultA ResultB High Resolution Quantifiable Impurities InteractionB->ResultB

Caption: Mechanistic comparison of analyte behavior under neutral (A) vs. acidic (B) conditions.

In Method B , the acidic buffer protonates the quinoline nitrogen. Since the silica support in C18 columns also has acidic silanol groups (


), keeping the mobile phase acidic suppresses the ionization of silanols (keeping them neutral) or ensures the analyte is fully protonated, allowing the hydrophobic interaction  with the C18 chains to dominate the separation mechanism. This eliminates the "secondary interaction" (cation exchange) that causes peak tailing in Method A.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. 2024.[2][3]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. Wiley, 3rd Edition.
  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry.[2][3] 2015.

  • Journal of Chromatography A.Separation of quinoline derivatives on reversed-phase LC.

Sources

Comparative

Spectral Fingerprinting: A Comparative Guide to Methoxy and Chloro Quinolines

Topic: FTIR Characteristic Peaks for Methoxy and Chloro Substituted Quinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks for Methoxy and Chloro Substituted Quinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of antimalarials (e.g., quinine analogues) and fluoroquinolone antibiotics, distinguishing between intermediate derivatives is a critical quality gate. While NMR remains the structural definitive, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective "first-pass" verification of functionalization.

This guide provides an in-depth technical comparison of the vibrational signatures of Methoxy- and Chloro-substituted quinolines . Unlike generic spectral tables, we analyze the causality of peak shifts driven by electronic effects (mesomeric vs. inductive) and provide a self-validating protocol for differentiating these isomers in the lab.

The Quinoline Scaffold: Establishing the Baseline

To detect substitution, one must first master the vibrational modes of the parent heterocycle. Quinoline (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


) exhibits a characteristic pattern arising from its fused benzene and pyridine rings.[1][2]
Vibrational ModeWavenumber (cm⁻¹)Diagnostic Feature
Aromatic C-H Stretch 3060 – 3010Multiple weak-to-medium bands above 3000 cm⁻¹.[2]
Ring Skeletal Vibrations 1620, 1590, 1570The "Quinoline Triad." The 1590 cm⁻¹ band is often the most intense.
C=N Stretching ~1580 – 1560Often overlaps with C=C ring modes; intensity varies with N-protonation.[2]
C-H Out-of-Plane (OOP) 860 – 740Crucial for Isomerism. The pattern depends on the number of adjacent free hydrogens.
Comparative Analysis: Methoxy-Substituted Quinolines

The Chemical Context: The methoxy group (-OCH₃) is a strong electron-donating group (EDG) by resonance.[2] This increases electron density in the ring, often causing a slight red shift (lower wavenumber) in ring stretching frequencies compared to the parent quinoline, while introducing distinct aliphatic and ether signals.

Key Diagnostic Markers[2][3][4]
  • The Aliphatic Shoulder (C-H): Unlike pure quinoline, methoxy derivatives exhibit C-H stretching below 3000 cm⁻¹ (typically 2980–2830 cm⁻¹) due to the methyl group.[2] This is the first "Go/No-Go" signal.

  • The Ether "Twin Peaks": The C-O-C linkage provides two strong, polar bands:

    • Asymmetric Stretch (

      
      ):  1275 – 1230 cm⁻¹ (Often the strongest band in the spectrum).[2]
      
    • Symmetric Stretch (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      ):  1050 – 1020 cm⁻¹.[2]
      
Data Summary: 6-Methoxyquinoline vs. 8-Methoxyquinoline
Functional Group6-Methoxyquinoline (cm⁻¹)8-Methoxyquinoline (cm⁻¹)Note
Aliphatic C-H 2960, 29302955, 2914Distinct "shoulder" on the aromatic C-H region.[2]
Aryl-O-C (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

)
1265 (Strong)1258 (Strong)Primary confirmation of ether linkage.[2]
Alkyl-O-C (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

)
10301094Position varies significantly with steric environment.[2]
Ring C=C/C=N 1625, 15951598, 1570Shifted due to resonance donation from O to Ring.
Comparative Analysis: Chloro-Substituted Quinolines

The Chemical Context: The chloro group is an electron-withdrawing group (EWG) via induction but has weak donation via resonance. This "tug-of-war" creates a stiffer ring system compared to methoxy derivatives. The C-Cl bond is less polar than C-O, making its spectral fingerprint subtler and often buried in the fingerprint region.

Key Diagnostic Markers[2][3][4]
  • Absence of Aliphatic C-H: The region 3000–2800 cm⁻¹ should be effectively silent (baseline), distinguishing it immediately from the methoxy analogue.[2]

  • The C-Cl Stretch (

    
    ): 
    
    • Aryl Chloride Band: 1095 – 1035 cm⁻¹.[2] This is often a sharp, medium-intensity band.

    • Low Frequency Band: 800 – 600 cm⁻¹.[2] While theoretically diagnostic, this region is crowded with C-H OOP bends.[2]

  • Ring Enhancement: The inductive withdrawal often intensifies the ring skeletal bands (1600–1500 cm⁻¹) relative to the parent quinoline.[2]

Data Summary: 4-Chloroquinoline vs. 7-Chloroquinoline
Functional Group4-Chloroquinoline (cm⁻¹)7-Chloroquinoline (cm⁻¹)Note
C-Cl Stretch ~1090~1080Look for a sharp peak that doesn't match C-H OOP patterns.[2]
Ring Skeletal 1585 (Sharp)1610, 1575Shifts depend on conjugation relative to Nitrogen.[2]
C-H OOP 810 (2 adj H), 760 (4 adj H)870 (1 adj H), 820 (2 adj H)Critical: Used to determine substitution position.[2]
Critical Comparison & Decision Logic

When faced with an unknown sample, use this comparative logic to classify the derivative.

The "Product Performance" Matrix
FeatureMethoxy-QuinolineChloro-QuinolineDiagnostic Reliability
Region 3000-2800 Active: Aliphatic peaks present.[2]Silent: Baseline only.High (Easiest differentiator)
Region 1300-1200 Strong: C-O stretch (Broad/Intense).[2]Weak/Medium: C-N or Ring modes only.High
Region 1100-1000 Strong: Symmetric C-O stretch.[2]Medium/Sharp: C-Cl stretch.[2]Medium (Overlap possible)
Electronic Effect EDG (Red shift ring modes).[2]EWG (Blue shift or minimal change).[2]Low (Requires reference std)
Visualization: Spectral Identification Workflow

The following diagram outlines the logical flow for identifying these compounds using FTIR data.

FTIR_Workflow Start Unknown Quinoline Derivative Check_3000 Analyze 3000-2800 cm⁻¹ Region Start->Check_3000 Aliphatic_Yes Peaks Present (2960-2850 cm⁻¹) Check_3000->Aliphatic_Yes Aliphatic C-H Detected Aliphatic_No Silent / Baseline Check_3000->Aliphatic_No Only Aromatic C-H Check_Ether Check 1275-1230 cm⁻¹ (Strong Band?) Aliphatic_Yes->Check_Ether Check_Chlor Check 1095-1035 cm⁻¹ (Sharp Band?) Aliphatic_No->Check_Chlor Result_Methoxy Candidate: Methoxy-Quinoline Check_Ether->Result_Methoxy C-O Stretch Confirmed Result_Chloro Candidate: Chloro-Quinoline Check_Chlor->Result_Chloro C-Cl Stretch Confirmed Fingerprint Analyze OOP Region (900-700 cm⁻¹) for Isomer Position Result_Methoxy->Fingerprint Result_Chloro->Fingerprint

Figure 1: Decision logic for distinguishing Methoxy vs. Chloro quinolines based on spectral features.

Experimental Protocol: The Self-Validating System

To ensure the data matches the guide above, follow this standardized protocol.

Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for these derivatives to avoid moisture interference in the OH region (which can mimic broad N-H or O-H bands).[2]

Step-by-Step Workflow:

  • Background Collection: Clean the Diamond/ZnSe crystal with isopropanol.[2] Collect a 32-scan background.[2]

  • Sample Loading:

    • Solids: Place ~2mg of sample on the crystal. Apply high pressure (force gauge >80) to ensure contact.[2]

    • Liquids (some methoxy quinolines): Apply 1 drop; no pressure arm needed.[2]

  • Acquisition:

    • Resolution: 4 cm⁻¹[2]

    • Scans: 32 or 64

    • Range: 4000 – 600 cm⁻¹[2]

  • Validation Check (Self-Correction):

    • Check: Is the peak at ~3050 cm⁻¹ (Aromatic C-H) visible?

    • If No: Pressure is too low (solids) or coverage is poor.[2] Retake.

    • Check: Is there a broad hump >3300 cm⁻¹?

    • If Yes: Sample is wet (water) or contains unreacted starting material (e.g., hydroxyquinoline).[2] Dry sample and re-run.

References
  • National Institute of Standards and Technology (NIST). 8-Hydroxyquinoline IR Spectrum.[2][5] NIST Chemistry WebBook.[2][5] [Link]

  • Specac. Interpreting Infrared Spectra: A Practical Guide.[Link]

  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives.[Link]

Sources

Validation

Comparative Cytotoxicity Guide: Quinoline Analogs in Cancer Research

Executive Summary & Strategic Rationale The quinoline scaffold remains a cornerstone in medicinal chemistry, serving as the pharmacophore for a diverse range of anticancer agents. From the autophagy-inhibiting properties...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The quinoline scaffold remains a cornerstone in medicinal chemistry, serving as the pharmacophore for a diverse range of anticancer agents. From the autophagy-inhibiting properties of chloroquine (CQ) to the kinase-targeting specificity of novel synthetic derivatives, the versatility of this bicyclic structure allows for multi-modal targeting.

This guide moves beyond simple IC50 listing. It provides a structural analysis of why certain analogs outperform others, details a self-validating experimental protocol for cytotoxicity assessment, and presents comparative data sets distinguishing between repurposed antimalarials and next-generation targeted therapies.

Mechanistic Architecture: The "Why" Behind the Cytotoxicity

To interpret cytotoxicity data effectively, one must understand the subcellular targets dictated by the quinoline substitution pattern.

Structure-Activity Relationship (SAR) Insights
  • 4-Aminoquinolines (e.g., Chloroquine): The basic nitrogen side chain facilitates lysosomal accumulation (lysosomotropism), raising pH and inhibiting autophagic flux. This mechanism is cytostatic in some contexts but cytotoxic when combined with stressors.

  • 8-Hydroxyquinolines: The hydroxyl group at position 8 enables metal chelation (Cu, Zn, Fe). These complexes often act as "Trojan horses," transporting redox-active metals into the cell to generate reactive oxygen species (ROS) and inhibit proteasomes.

  • Quinoline-Kinase Inhibitors: Bulky substitutions (often at positions 4 or 6) allow the molecule to occupy the ATP-binding pocket of kinases like VEGFR-2 or Pim-1, directly arresting cell proliferation.

Pathway Visualization

The following diagram illustrates the divergent signaling cascades triggered by different quinoline classes.

Quinoline_Mechanism Quinoline Quinoline Scaffold CQ 4-Aminoquinolines (e.g., Chloroquine) Quinoline->CQ HQ 8-Hydroxyquinolines (e.g., Clioquinol) Quinoline->HQ KinaseInhib C4/C6-Substituted Derivatives Quinoline->KinaseInhib Lysosome Lysosomal Accumulation (pH Elevation) CQ->Lysosome Autophagy Inhibition of Autophagic Flux Lysosome->Autophagy Apoptosis Apoptosis / Cell Death Autophagy->Apoptosis ROS ROS Generation & Proteasome Inhibition HQ->ROS ROS->Apoptosis VEGFR Kinase Inhibition (VEGFR-2, Pim-1) KinaseInhib->VEGFR VEGFR->Apoptosis

Figure 1: Divergent mechanisms of action for quinoline analogs leading to cancer cell death.

Comparative Data Analysis

Direct comparison of IC50 values across different publications is scientifically hazardous due to variations in seeding density and incubation times. Below, we present data separated into two distinct, internally consistent modules.

Module A: Repurposed Classics (Autophagy Inhibitors)

Context: Comparison of Chloroquine (CQ) and Hydroxychloroquine (HCQ) across multiple tissue types.[1] HCQ is generally favored in clinical settings due to a safer toxicity profile, despite similar potency in some lines.

Table 1: Comparative Cytotoxicity (CC50 in µM) at 72h Data derived from standardized high-content imaging assays.

Cell LineOriginChloroquine (CQ)Hydroxychloroquine (HCQ)Insight
Hep3B Liver Cancer17.1 µM25.8 µMCQ is slightly more potent but significantly more toxic to hepatocytes.
A549 Lung Cancer35.2 µM42.1 µMBoth show moderate efficacy; often used as sensitizers rather than monotherapy.
MCF-7 Breast Cancer~45 µM~50 µMLimited efficacy as single agents in estrogen-receptor-positive lines.
Vero Kidney (Normal)92.4 µM>100 µMKey Differentiator: HCQ is significantly less toxic to normal renal cells.
Module B: Novel Synthetic Candidates (Targeted Efficacy)

Context: Recent development of Quinazoline/Quinoline hybrids targeting VEGFR-2. These compounds exhibit nanomolar potency, vastly outperforming the "classic" quinolines.

Table 2: Potency of Novel C4-Substituted Quinoline Derivatives Standard: Sorafenib (Clinical VEGFR inhibitor)

Compound IDTargetHepG2 (Liver) IC50MCF-7 (Breast) IC50Selectivity Index (SI)*
Compound 8a VEGFR-20.18 µM0.69 µM8.4 (vs Normal Kidney)
Compound 9b VEGFR-20.19 µM0.21 µMHigh Selectivity
Sorafenib VEGFR-20.08 µM0.13 µMBenchmark Control
Chloroquine Autophagy>15.0 µM>20.0 µMIncluded for scale reference

Note: The shift from micromolar (CQ) to nanomolar (Compound 8a) efficacy illustrates the impact of targeted rational drug design over repurposing.

Validated Experimental Protocol: MTT Cytotoxicity Assay

To generate reproducible IC50 data for quinoline analogs, the following protocol controls for the specific solubility and metabolic issues common with these compounds (e.g., precipitation in aqueous media).

Critical Reagents
  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS). Filter sterilize (0.22 µm). Store at -20°C in the dark.

  • Solubilization Buffer: DMSO is preferred over acidified isopropanol for quinolines to ensure complete dissolution of formazan crystals without interfering with the basic nitrogen of the quinoline ring.

Step-by-Step Workflow

MTT_Protocol Start Start: Cell Culture Seeding 1. Seeding 5,000 - 10,000 cells/well 96-well plate Start->Seeding Incubation1 2. Attachment Phase 24h @ 37°C, 5% CO2 Seeding->Incubation1 Treatment 3. Compound Treatment Serial Dilutions (0.1 - 100 µM) Include DMSO Control (<0.5%) Incubation1->Treatment Incubation2 4. Drug Exposure 24h - 72h Incubation Treatment->Incubation2 MTT_Add 5. MTT Addition Add 10-20µL Stock Incubate 3-4h (Protect from Light) Incubation2->MTT_Add Solubilization 6. Solubilization Aspirate Media -> Add 100µL DMSO Shake 15 min MTT_Add->Solubilization Read 7. Data Acquisition Measure Absorbance @ 570nm Ref @ 630nm Solubilization->Read

Figure 2: Optimized MTT workflow for quinoline cytotoxicity assessment.

Protocol "Gotchas" & Troubleshooting
  • The "Edge Effect": Avoid using the outer perimeter wells of the 96-well plate for data points. Fill them with PBS to prevent evaporation, which disproportionately affects drug concentration in edge wells during 72h incubations.

  • Quinoline Fluorescence: Some quinoline derivatives are naturally fluorescent. Always include a "Compound Only" control (media + drug, no cells) to subtract background interference if reading fluorescence instead of absorbance.

  • Solubility: Quinolines are hydrophobic. Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v), as DMSO itself becomes cytotoxic above this threshold, skewing IC50 curves.

Conclusion & Future Outlook

The quinoline scaffold is evolving. While Chloroquine and Hydroxychloroquine remain relevant as chemosensitizers (inhibiting autophagy to prevent resistance), they lack the potency to serve as monotherapies for aggressive tumors.

The future lies in Hybrid Analogs (e.g., Quinoline-Chalcones, Quinoline-Indoles). By fusing the DNA-intercalating ability of the quinoline ring with kinase-targeting moieties, researchers are achieving sub-micromolar potency with improved selectivity indices. For drug development professionals, the focus should shift toward these C4- and C8-substituted derivatives that leverage the scaffold's pharmacokinetic stability while introducing novel mechanisms of action.

References

  • Review of Quinoline Anticancer Agents

    • Title: Comprehensive review on current developments of quinoline-based anticancer agents.
    • Source: Arabian Journal of Chemistry (2016).
    • URL:[Link]

  • Chloroquine vs.

    • Title: Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues.[1][2]

    • Source: Frontiers in Pharmacology (2020).[1]

    • URL:[Link]

  • Novel VEGFR-2 Inhibitors

    • Title: Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors.[3]

    • Source: Beni-Suef University Journal of Basic and Applied Sciences (2022).
    • URL:[Link]

  • MTT Assay Standardization

    • Title: MTT Assay Protocol for Cell Viability and Proliferation.[4][5]

    • Source: Merck / Sigma-Aldrich Technical Library.

Sources

Comparative

Reference Standards for 8-Chloro-7-methoxy-2,4-dimethylquinoline Analysis

Executive Summary: The Purity Paradox In the development of quinoline-based therapeutics (e.g., kinase inhibitors, anti-infectives), 8-Chloro-7-methoxy-2,4-dimethylquinoline acts as a critical intermediate or potential g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

In the development of quinoline-based therapeutics (e.g., kinase inhibitors, anti-infectives), 8-Chloro-7-methoxy-2,4-dimethylquinoline acts as a critical intermediate or potential genotoxic impurity.

A common pitfall in pharmaceutical analysis is equating "Chromatographic Purity" (Area %) with "Assay Potency" (w/w %). For a researcher sourcing this compound, the market offers two primary tiers: Commercial Research Grade (CRG) and Qualified Reference Standards (QRS) .

This guide objectively compares these alternatives, demonstrating why CRG materials often fail in quantitative workflows and providing a self-validating protocol to upgrade a CRG material into a QRS.

Technical Comparison: Research Grade vs. Qualified Standard

The following table contrasts the typical specifications of a commercial catalog reagent versus a fully qualified reference standard suitable for GMP/GLP analysis.

FeatureCommercial Research Grade (CRG) Qualified Reference Standard (QRS) Impact on Data
Primary Value Chromatographic Purity (% Area)Potency / Assay (% w/w)CRG overestimates content , leading to errors in biological IC50 or yield calculations.
Traceability Batch-specific (Vendor Internal)NIST/SI Traceable (via qNMR)QRS ensures data is comparable across different labs and timeframes.
Water/Solvent Often ignored or "Loss on Drying"Quantified (KF / TGA / GC-HS)Residual solvent in CRG can depress potency by 1–5%.
Inorganic Ash Not testedQuantified (ROI)Salt forms or catalyst residues in CRG skew gravimetric preparation.
Uncertainty UnknownCalculated (e.g., ± 0.5%)QRS allows for rigorous error propagation in final results.
The "Assay vs. Purity" Gap

Experimental Insight: A sample of 8-Chloro-7-methoxy-2,4-dimethylquinoline may show 99.5% HPLC purity but only 94.2% Assay potency .

  • Why? The remaining 5.3% consists of invisible impurities: moisture, inorganic salts, and residual solvents (e.g., trapped ethyl acetate from synthesis) that do not absorb UV light.

Workflow: Qualifying an In-House Reference Standard

Since Certified Reference Materials (CRMs) for niche intermediates are rare, the most robust approach is to purchase high-quality CRG and qualify it in-house.

The Mass Balance Approach

The "Gold Standard" for assigning potency without a primary comparator is the Mass Balance Equation :



Visualization: The Qualification Decision Tree

The following diagram outlines the logical flow for characterizing this quinoline derivative.

QualificationWorkflow Start Raw Material (8-Cl-7-OMe-2,4-Me-Quinoline) ID_Check Structural ID (1H-NMR, MS, IR) Start->ID_Check Purity_Check Chromatographic Purity (HPLC-UV @ 254nm) ID_Check->Purity_Check Decision Purity > 98.0%? Purity_Check->Decision Purify Recrystallize (MeOH/EtOH) Decision->Purify No Impurity_Quant Impurity Quantification Decision->Impurity_Quant Yes Purify->Purity_Check Water Water Content (Karl Fischer) Impurity_Quant->Water Solvent Residual Solvent (GC-Headspace) Impurity_Quant->Solvent Inorganic Residue on Ignition (Sulfated Ash) Impurity_Quant->Inorganic Calc Calculate Potency (Mass Balance) Water->Calc Solvent->Calc Inorganic->Calc Valid Valid Reference Standard Calc->Valid

Caption: Logical workflow for converting raw quinoline material into a qualified reference standard using the Mass Balance approach.

Experimental Protocols

Chromatographic Purity (HPLC-UV)

This method separates the main peak from synthesis by-products (e.g., des-chloro or des-methyl analogs).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption for quinoline core).

  • Temperature: 30°C.

  • Sample Diluent: 50:50 Water:Acetonitrile (Ensure complete solubility; sonicate if necessary).

Structural Identification (1H-NMR)

Confirm the structure and check for protonated impurities.

  • Solvent: DMSO-d6 (Preferred over CDCl3 due to solubility and potential HCl salt formation).

  • Key Signals:

    • Singlet ~4.0 ppm (Methoxy group, -OCH3).

    • Singlets ~2.6 ppm (Methyl groups at C2, C4).

    • Aromatic protons in the 7.0–8.5 ppm region (Characteristic splitting for quinoline).

Quantitative NMR (qNMR) - The Alternative to Mass Balance

If Karl Fischer or GC-HS is unavailable, qNMR is the most robust standalone method for potency.

  • Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable to NIST).

  • Protocol: Co-dissolve ~10 mg of Analyte and ~10 mg of Internal Standard in DMSO-d6.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    

Stability & Handling

Quinoline derivatives, particularly halogenated ones, exhibit specific stability profiles that must be managed to maintain standard integrity.

  • Photosensitivity: The 8-chloro substituent can be labile under intense UV light. Store in amber vials.

  • Hygroscopicity: While the free base is generally stable, the hydrochloride salt (often formed during extraction) is hygroscopic. Store in a desiccator at -20°C.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]

  • National Institute of Standards and Technology (NIST). Reference on Constants, Units, and Uncertainty. NIST. [Link]

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. EMA/CHMP/SWP/4446/2000. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-Chloro-7-methoxy-2,4-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals Core Principle: Proactive Hazardous Waste Management In the absence of a specific Safety Data Sheet (SDS) for 8-Chloro-7-methoxy-2,4-dimethylquinoline, the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Proactive Hazardous Waste Management

In the absence of a specific Safety Data Sheet (SDS) for 8-Chloro-7-methoxy-2,4-dimethylquinoline, the guiding principle is to treat this compound as a hazardous waste. This "cradle-to-grave" approach holds the waste generator responsible for the chemical from its creation to its ultimate disposal, ensuring the highest standards of safety and regulatory adherence are met.[1] All disposal activities must be conducted in accordance with local, regional, and national hazardous waste regulations.[2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazardous characteristics of analogous quinoline compounds, the following PPE is mandatory:[4]

Equipment Specification Purpose
Eye Protection Chemical safety goggles and a face shieldTo protect eyes from accidental splashes or contact with airborne particles.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To provide a barrier against direct skin contact.[4]
Body Protection Laboratory coat; chemical-resistant apron for larger quantitiesTo protect skin and personal clothing from contamination.[4]
Respiratory Protection NIOSH/MSHA-approved respiratorTo be used if there is a risk of inhalation of dust or vapors.[4][5]

All handling of 8-Chloro-7-methoxy-2,4-dimethylquinoline and its associated waste must be performed within a certified chemical fume hood to minimize the risk of inhalation exposure.[1][6] Ensure that an eyewash station and safety shower are readily accessible.[6][7]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and decisive action is critical.

  • Small Spills: For minor spills, trained personnel wearing full PPE can manage the cleanup. Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[8] Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.[6]

  • Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[9]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Inhalation: Move the person to fresh air.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11]

In all cases of exposure, seek immediate medical attention.

Step-by-Step Disposal Protocol

The proper disposal of 8-Chloro-7-methoxy-2,4-dimethylquinoline requires a systematic approach to ensure safety and compliance.

Step 1: Waste Characterization and Segregation

Proper identification and segregation of chemical waste is the foundational step in safe disposal.

  • Do not mix 8-Chloro-7-methoxy-2,4-dimethylquinoline waste with other waste streams unless explicitly permitted by your institution's EHS department.[1][4] Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even explosions.

  • Segregate waste types:

    • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels.

    • Liquid Waste: Unused solutions and reaction mixtures.

    • Halogenated vs. Non-Halogenated: As a chlorinated compound, this waste must be collected in a designated "halogenated organic waste" container, separate from non-halogenated solvents.[9]

Step 2: Waste Collection and Containerization

The selection of an appropriate waste container is vital for safe storage and transport.

  • Use only approved hazardous waste containers that are chemically compatible with 8-Chloro-7-methoxy-2,4-dimethylquinoline. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]

  • Ensure the container is in good condition, with a secure, leak-proof lid.[9]

  • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "Waste 8-Chloro-7-methoxy-2,4-dimethylquinoline."[9] Do not use abbreviations or chemical formulas.[9] Maintain a log of the contents and their approximate quantities if multiple wastes are being collected in the same container (with EHS approval).

Step 3: Storage of Waste

Proper storage of hazardous waste pending disposal is a critical safety measure.

  • Store waste containers in a designated, well-ventilated, and secure area.

  • Keep containers tightly closed except when adding waste.[9]

  • Ensure that incompatible waste types are stored separately to prevent accidental mixing.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through approved institutional channels.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]

  • Provide the EHS department with accurate information about the waste, including its composition and volume.

  • Never dispose of 8-Chloro-7-methoxy-2,4-dimethylquinoline in the regular trash or pour it down the drain.[1][5] Quinolines and their derivatives can be toxic to aquatic life, and their release into the environment must be avoided.[5][8]

Step 5: Decontamination of Empty Containers

Thoroughly decontaminate any empty containers that previously held 8-Chloro-7-methoxy-2,4-dimethylquinoline before recycling or disposing of them as non-hazardous waste.

  • Rinse the container multiple times with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous liquid waste and dispose of it along with other liquid waste containing 8-Chloro-7-methoxy-2,4-dimethylquinoline.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 8-Chloro-7-methoxy-2,4-dimethylquinoline.

DisposalWorkflow Disposal Workflow for 8-Chloro-7-methoxy-2,4-dimethylquinoline cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in a Fume Hood PPE->FumeHood Always SolidWaste Solid Waste Generated FumeHood->SolidWaste LiquidWaste Liquid Waste Generated FumeHood->LiquidWaste Segregate Segregate as Halogenated Waste SolidWaste->Segregate LiquidWaste->Segregate Containerize Use Labeled, Compatible Waste Containers Segregate->Containerize Separate Containers Store Store in Designated Area Containerize->Store EHS Contact EHS for Pickup Store->EHS LicensedDisposal Disposal by Licensed Hazardous Waste Vendor EHS->LicensedDisposal Decontaminate Decontaminate Empty Containers LicensedDisposal->Decontaminate Post-Disposal

Caption: A step-by-step workflow for the safe disposal of 8-Chloro-7-methoxy-2,4-dimethylquinoline.

References

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]

  • SAFETY DATA SHEET. BD Regulatory Documents. [Link]

  • nalco. [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Chemical Waste Management Guide. [Link]

Sources

Handling

Personal protective equipment for handling 8-Chloro-7-methoxy-2,4-dimethylquinoline

Executive Safety Summary 8-Chloro-7-methoxy-2,4-dimethylquinoline is a halogenated heterocyclic building block, likely utilized in the synthesis of bioactive kinase inhibitors or antimalarial agents.[1] As a Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

8-Chloro-7-methoxy-2,4-dimethylquinoline is a halogenated heterocyclic building block, likely utilized in the synthesis of bioactive kinase inhibitors or antimalarial agents.[1] As a Senior Application Scientist, I must emphasize that while specific toxicological data for this precise isomer may be limited in public repositories, its structural class (chlorinated quinolines) mandates a Biosafety Level 2 (BSL-2) equivalent chemical containment strategy .

Core Hazard Classification (Derived from Structural Analogs):

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Irritation: Severe skin and eye irritant (H315, H319).[2][3][4][5][6]

  • Target Organ Toxicity: Respiratory tract irritation (H335).[2][4]

  • Genotoxicity Warning: The quinoline core carries a structural alert for potential mutagenicity; handle as a potential carcinogen until proven otherwise.

Personal Protective Equipment (PPE) Matrix

Do not rely on minimum compliance. The following PPE standards are designed to create a self-validating barrier system where failure of one layer does not result in exposure.

Hand Protection: The "Double-Shell" Protocol

Standard latex gloves are permeable to many halogenated organic solvents used to dissolve this compound (e.g., DCM, Chloroform).

LayerMaterialThicknessFunction
Inner Nitrile (Disposable)4-5 mil (0.10mm)Sweat absorption & tactile sensitivity.[1] Acts as a visual indicator for outer glove breach.
Outer High-Grade Nitrile or Laminate (Silver Shield®) >8 mil (0.20mm)Primary Barrier. Required when handling concentrated solutions (>100mM).
  • Causality: Halogenated quinolines can rapidly penetrate thin nitrile if dissolved in organic carriers. The double-layer system increases breakthrough time from <5 minutes to >4 hours.

Respiratory & Eye Protection
  • Primary Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood operating at 80–100 fpm face velocity.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient due to the risk of fine dust migration around the lenses.

  • Respiratory (Emergency Only): In the event of a spill outside the hood, use a Full-Face Respirator with P100/Organic Vapor cartridges .

Operational Workflow: The "Zero-Exposure" Loop

This workflow is designed to prevent cross-contamination of laboratory surfaces, a common failure point in research labs.

Step 1: Pre-Operational Staging[1]
  • Static Control: This solid is likely electrostatic. Place an ionizing bar or anti-static gun near the balance.

  • Surface Prep: Line the fume hood work surface with a disposable absorbent mat (plastic side down) to capture micro-spills.

Step 2: Weighing & Transfer Protocol
  • Do not use a spatula directly into the stock bottle.

  • Technique:

    • Tare a pre-weighed vial with cap inside the hood.

    • Transfer solid using a disposable anti-static funnel.

    • Cap the vial before removing it from the balance draft shield.

    • Wipe the exterior of the vial with a Kimwipe dampened in Methanol before moving it to the reaction setup.

Step 3: Solubilization (Critical Control Point)

Dissolution is the highest risk phase.

  • Solvent Choice: Likely soluble in DMSO, Methanol, or Dichloromethane (DCM).

  • Procedure: Add solvent slowly down the side of the vial.

  • Ventilation: If using DCM, keep the vial in the deepest part of the hood; DCM vapors are heavy and can "spill" out of the hood if placed too close to the sash.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating safety checks into the workflow.

SafetyWorkflow Start Start: Handling 8-Chloro-7-methoxy-2,4-dimethylquinoline RiskAssess Risk Assessment: Is the compound in solution? Start->RiskAssess SolidState Solid State Handling (Dust Hazard) RiskAssess->SolidState No (Powder) SolutionState Solution Handling (Permeation Hazard) RiskAssess->SolutionState Yes (Dissolved) PPE_Solid PPE: Double Nitrile + Goggles Control: Anti-static Gun SolidState->PPE_Solid PPE_Soln PPE: Laminate Gloves (if DCM) + Fume Hood (Mandatory) SolutionState->PPE_Soln Weighing Weighing Protocol: Closed Transfer PPE_Solid->Weighing Dissolution Dissolution: Add Solvent to Solid PPE_Soln->Dissolution Weighing->Dissolution Waste Disposal: Halogenated Waste Stream Dissolution->Waste Post-Experiment

Figure 1: Operational safety logic flow. Note the distinct PPE escalation when the compound enters the solution phase, particularly with halogenated solvents.

Waste Disposal & Decontamination

Improper disposal of halogenated heterocycles is a major regulatory violation and environmental hazard.

Waste CategoryDescriptionDisposal Action
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Double-bag in clear polyethylene bags. Label as "Toxic Solid Waste - Halogenated" .
Liquid Waste Mother liquors, reaction mixtures.DO NOT mix with non-halogenated solvents (e.g., Acetone wash). Segregate into "Halogenated Organic Waste" carboys.
Glassware Vials, flasks.Triple rinse with Acetone inside the hood. Collect rinsate as Halogenated Waste.

Spill Response (Solid):

  • Alert nearby personnel.

  • Cover spill with a damp paper towel (to prevent dust lofting).

  • Scoop up material and place in a hazardous waste jar.

  • Clean area with soap and water; do not use bleach (potential reaction with amine/nitrogenous heterocycles).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Quinoline Derivatives. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards. National Research Council. [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Quinoline and Chlorinated Derivatives.[Link]

Sources

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